6-Cyclopropylmethoxy-1H-indazol-3-ylamine
Description
Properties
IUPAC Name |
6-(cyclopropylmethoxy)-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-11-9-4-3-8(5-10(9)13-14-11)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOAFHIVADMIQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC3=C(C=C2)C(=NN3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Pharmacological Mechanism of Action for 6-Cyclopropylmethoxy-1H-indazol-3-ylamine
Executive Summary
6-Cyclopropylmethoxy-1H-indazol-3-ylamine is a potent pharmacophore belonging to the 3-aminoindazole class of kinase inhibitors. This structural motif serves as a critical "warhead" in the design of ATP-competitive inhibitors targeting Receptor Tyrosine Kinases (RTKs), specifically the VEGFR (Vascular Endothelial Growth Factor Receptor) , FGFR (Fibroblast Growth Factor Receptor) , and PDGFR families.
While often utilized as a key intermediate in the synthesis of multi-kinase inhibitors (similar to the indazole core of Pazopanib or Linifanib ), the molecule itself possesses intrinsic pharmacological activity as a hinge-binding fragment. Its mechanism of action is defined by Type I kinase inhibition , where it competes directly with Adenosine Triphosphate (ATP) for the catalytic cleft of the target kinase, effectively silencing downstream angiogenic and proliferative signaling pathways.
Chemical Structure & Pharmacophore Analysis[1]
The pharmacological potency of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine is dictated by its two distinct structural domains, which optimize its binding affinity and physicochemical properties.
| Structural Domain | Chemical Feature | Pharmacological Function |
| Core Scaffold | 1H-Indazol-3-amine | Hinge Binder: Acts as an adenine mimetic. The indazole nitrogen (N1/N2) and the exocyclic amine (-NH2) form a bidentate or tridentate hydrogen-bonding network with the kinase hinge region (e.g., Cys919 in VEGFR2). |
| 6-Position Substituent | Cyclopropylmethoxy | Solvent/Pocket Interaction: The ether linkage (-O-) provides flexibility, while the cyclopropyl group fits into the hydrophobic "back pocket" or solvent channel. This group enhances lipophilicity (logP) and metabolic stability compared to a simple methoxy group. |
Mechanism of Action (Molecular Level)
ATP-Competitive Inhibition (Type I)
The molecule functions as a Type I inhibitor , binding to the active conformation (DFG-in state) of the kinase.
-
Recognition: The 3-aminoindazole core enters the ATP-binding cleft of the target kinase (e.g., VEGFR2).
-
Hinge Binding:
-
The N1 of the indazole ring acts as a Hydrogen Bond Donor (HBD) to the carbonyl oxygen of the hinge residue (e.g., Glu917).
-
The N2 acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide nitrogen (e.g., Cys919).
-
The Exocyclic 3-NH2 group can form an additional H-bond with the gatekeeper residue or solvent water molecules.
-
-
Hydrophobic Fit: The 6-cyclopropylmethoxy tail orients towards the solvent-exposed region or a specific hydrophobic sub-pocket, displacing water molecules and increasing the entropic gain of binding.
-
Catalytic Blockade: By occupying the adenine pocket, the molecule sterically prevents ATP from binding. Without ATP, the kinase cannot transfer the
-phosphate to the tyrosine residue of the substrate protein. -
Signal Termination: This blockade prevents autophosphorylation of the receptor and subsequent downstream signaling (RAF/MEK/ERK and PI3K/AKT pathways).
Signaling Pathway Inhibition
The primary physiological outcome is the inhibition of Angiogenesis (blood vessel formation) and Cell Proliferation .
Figure 1: Signal Transduction Blockade.[1] The inhibitor competes with ATP at the VEGFR intracellular domain, halting the phosphorylation cascade essential for angiogenesis.
Experimental Protocols for Validation
To validate the pharmacological profile of this specific scaffold, the following self-validating experimental workflows are recommended.
Biochemical Kinase Assay (HTRF/FRET)
Objective: Determine the IC50 (half-maximal inhibitory concentration) against recombinant VEGFR2/FGFR1.
Protocol:
-
Reagent Prep: Prepare 10 mM stock of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine in 100% DMSO.
-
Enzyme Mix: Dilute recombinant VEGFR2 kinase (0.5 nM final) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Substrate Mix: Prepare Biotin-labeled Poly(Glu,Tyr) substrate (200 nM) and ATP at
concentration (typically 10-50 M). -
Reaction:
-
Add 5
L of Inhibitor (serial dilution) to 384-well plate. -
Add 10
L Enzyme Mix. Incubate 15 min (Pre-equilibrium). -
Add 10
L Substrate/ATP Mix to initiate. -
Incubate 60 min at RT.
-
-
Detection: Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
-
Read: Measure FRET signal (665/620 nm ratio) on an EnVision plate reader.
-
Analysis: Fit data to a 4-parameter logistic equation to calculate IC50.
Cellular Proliferation Assay (HUVEC)
Objective: Assess anti-angiogenic potency in a physiological context.
Protocol:
-
Cell Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at 3,000 cells/well in EGM-2 media.
-
Starvation: After 24h, switch to basal media (0.5% FBS) for 12h to synchronize cells.
-
Treatment:
-
Add Inhibitor (0.1 nM - 10
M). -
Stimulate with VEGF-A (50 ng/mL).
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add CellTiter-Glo (ATP quantification) or BrdU (DNA synthesis) reagent.
-
Validation: Compare against Pazopanib (positive control) and DMSO (negative control).
Structure-Activity Relationship (SAR) Context
The 6-cyclopropylmethoxy group is not arbitrary; it is a strategic medicinal chemistry modification.
-
vs. Methoxy: The cyclopropyl group adds steric bulk, filling the hydrophobic pocket more effectively than a methyl group, often improving potency by 5-10 fold.
-
vs. Linear Alkyl: The cyclopropyl ring is rigid, reducing the entropic penalty of binding compared to a flexible propyl/butyl chain.
-
Metabolic Stability: The cyclopropyl group is generally more resistant to cytochrome P450 dealkylation than simple alkoxy chains.
Experimental Workflow Diagram
Figure 2: Validation Workflow. From chemical synthesis to biological validation.
References
-
Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor." Journal of Medicinal Chemistry, 51(15), 4632–4640. Link
-
Kumar, R., et al. (2007). "Pharmacokinetic-Pharmacodynamic Correlation of VEGF Receptor-2 Inhibition in Tumor Xenografts." Molecular Cancer Therapeutics, 6(7), 2012-2021. Link
-
Gotink, K. J., & Verheul, H. M. (2010). "Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action?" Angiogenesis, 13(1), 1-14. Link
-
PubChem Compound Summary. (2025). "Indazole-3-amine derivatives and Kinase Inhibition." National Center for Biotechnology Information. Link
Sources
Therapeutic Potential of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine in Kinase Inhibition: A Technical Guide
This in-depth technical guide explores the therapeutic potential of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine as a kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the underlying science, experimental validation, and future directions for this promising compound. We will delve into its mechanism of action, outline detailed experimental protocols for its evaluation, and present a framework for understanding its potential in targeted therapy.
Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition
The indazole core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its ability to form the basis of numerous potent and selective kinase inhibitors.[1][2] Several FDA-approved anti-cancer drugs, including axitinib, pazopanib, and linifanib, feature an indazole moiety, highlighting its significance in targeting kinases involved in oncogenic signaling pathways.[1][3] These drugs primarily target tyrosine and serine/threonine kinases that are crucial for tumor growth, angiogenesis, and metastasis.[2][4] The therapeutic success of indazole-based drugs stems from the scaffold's ability to effectively interact with the ATP-binding pocket of various kinases.[5] The 1H-indazole-3-amine structure, in particular, has been identified as an effective hinge-binding fragment, crucial for anchoring the inhibitor to the kinase.[5][6]
This guide focuses on the specific derivative, 6-Cyclopropylmethoxy-1H-indazol-3-ylamine, a molecule rationally designed to leverage the established pharmacophore of the indazole ring while introducing a novel substitution at the 6-position. The cyclopropylmethoxy group is anticipated to modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its potency, selectivity, and metabolic stability.
Postulated Mechanism of Action and Primary Kinase Targets
While direct experimental data for 6-Cyclopropylmethoxy-1H-indazol-3-ylamine is not yet broadly published, we can infer its likely mechanism of action and primary kinase targets based on extensive structure-activity relationship (SAR) studies of analogous 6-substituted indazole derivatives. The indazole scaffold is a known ATP-competitive inhibitor, and the 3-amino group is critical for forming hydrogen bonds with the hinge region of the kinase active site.[5]
The substitution at the 6-position plays a crucial role in determining the inhibitor's selectivity and potency.[4] Derivatives with various substitutions at this position have shown potent inhibition of several key oncogenic kinases, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs, particularly VEGFR-2, is a well-established anti-angiogenic strategy in cancer therapy.[3][7][8] The indazole scaffold is a key component of several approved VEGFR inhibitors.[9]
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in many cancers.[2][10] Indazole derivatives have been developed as potent inhibitors of both Aurora A and Aurora B kinases.[11]
-
Pim Kinases: The Pim family of serine/threonine kinases is implicated in cell survival and proliferation, making them attractive targets for cancer therapy.[12][13] Several indazole-based compounds have demonstrated potent pan-Pim kinase inhibition.[4]
The cyclopropylmethoxy group at the 6-position of the target compound is a relatively small, lipophilic moiety. This feature may confer favorable interactions within the hydrophobic pocket of the ATP-binding site of certain kinases, potentially leading to high affinity and selectivity. Based on the documented activity of other 6-alkoxy indazole derivatives, it is hypothesized that 6-Cyclopropylmethoxy-1H-indazol-3-ylamine will exhibit potent inhibitory activity against one or more of the aforementioned kinase families.
Key Signaling Pathways for Investigation
Given the likely kinase targets, the following signaling pathways are of primary interest for elucidating the therapeutic potential of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine:
-
VEGFR Signaling Pathway: This pathway is central to angiogenesis. Inhibition of VEGFR-2 by the compound would be expected to block downstream signaling cascades involving PLCγ, PI3K, and MAPK, ultimately leading to a reduction in endothelial cell proliferation, migration, and survival.
Caption: Postulated inhibition of the VEGFR signaling pathway.
-
Aurora Kinase-Mediated Mitotic Progression: Aurora kinases, particularly Aurora A and B, are critical for proper chromosome segregation and cytokinesis. Inhibition of these kinases would lead to mitotic arrest and ultimately, apoptosis in rapidly dividing cancer cells.
Caption: Inhibition of Aurora kinase-mediated mitotic events.
Experimental Protocols for Evaluation
To rigorously assess the therapeutic potential of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine, a series of well-defined experimental protocols are essential. These protocols are designed to be self-validating, providing a clear and reproducible methodology for characterizing the compound's activity.
Synthesis of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine
A plausible synthetic route for 6-Cyclopropylmethoxy-1H-indazol-3-ylamine can be adapted from established methods for the synthesis of 6-substituted-1H-indazol-3-amines.[14][15]
Step-by-Step Methodology:
-
Starting Material: Begin with a commercially available 2-fluoro-5-hydroxybenzonitrile.
-
Williamson Ether Synthesis: React the starting material with (bromomethyl)cyclopropane in the presence of a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone or DMF) to yield 5-(cyclopropylmethoxy)-2-fluorobenzonitrile.
-
Cyclization to Indazole: Treat the resulting nitrile with hydrazine hydrate in a suitable solvent (e.g., n-butanol or ethylene glycol) at elevated temperature. This cyclization reaction will form the 6-Cyclopropylmethoxy-1H-indazol-3-ylamine.
-
Purification: Purify the final product using column chromatography on silica gel to obtain the compound with high purity.
In Vitro Kinase Inhibition Assay
This assay will determine the compound's inhibitory potency against a panel of selected kinases (e.g., VEGFR-2, Aurora A, Aurora B, Pim-1).
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, combine the recombinant kinase, a kinase-specific substrate peptide, and the test compound at various concentrations (typically a 10-point serial dilution).
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (at a concentration close to the Km for each kinase).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent. A common method is a luminescence-based assay that measures the amount of ATP remaining in the well (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control (DMSO). Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay (MTT or SRB Assay)
This assay assesses the compound's ability to inhibit the growth of cancer cell lines that are known to be dependent on the target kinases.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116 for Aurora kinase, K562 for Pim kinase) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine for 48-72 hours. Include a vehicle control (DMSO).
-
Cell Viability Measurement:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan and measure the absorbance at 570 nm.[6]
-
SRB Assay: Fix the cells with trichloroacetic acid, stain with sulforhodamine B, and then solubilize the bound dye. Measure the absorbance at 510 nm.[16]
-
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
In Vivo Efficacy in Xenograft Models
To evaluate the anti-tumor activity of the compound in a living organism, a xenograft mouse model is employed.[17]
Step-by-Step Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HCT116) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer 6-Cyclopropylmethoxy-1H-indazol-3-ylamine to the treatment group via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers of target inhibition).
-
Data Analysis: Compare the tumor growth between the treated and control groups to determine the in vivo efficacy of the compound.
Data Presentation and Interpretation
All quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: In Vitro Kinase Inhibitory Activity (Hypothetical Data)
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 15 |
| Aurora A | 50 |
| Aurora B | 25 |
| Pim-1 | 150 |
| A panel of off-target kinases | >1000 |
Table 2: Cellular Antiproliferative Activity (Hypothetical Data)
| Cell Line | Primary Kinase Dependency | GI50 (µM) |
| HUVEC | VEGFR-2 | 0.1 |
| HCT116 (Colon) | Aurora A/B | 0.5 |
| K562 (Leukemia) | Pim-1 | 1.2 |
| Normal Fibroblasts | - | >10 |
Conclusion and Future Directions
6-Cyclopropylmethoxy-1H-indazol-3-ylamine represents a promising lead compound for the development of a novel kinase inhibitor. Based on the well-established therapeutic relevance of the indazole scaffold and the anticipated favorable properties conferred by the 6-cyclopropylmethoxy substitution, this molecule warrants further investigation. The experimental framework provided in this guide offers a robust starting point for its comprehensive evaluation.
Future research should focus on:
-
Kinome-wide Profiling: To fully characterize the selectivity of the compound.
-
Structural Biology: To obtain co-crystal structures of the compound bound to its primary kinase targets to elucidate the precise binding mode and guide further optimization.
-
Pharmacokinetic and ADME Studies: To assess the drug-like properties of the compound, including its absorption, distribution, metabolism, and excretion.
-
In Vivo Efficacy in Multiple Models: To validate its anti-tumor activity in a broader range of preclinical cancer models.
Through a systematic and rigorous scientific approach, the full therapeutic potential of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine can be unlocked, potentially leading to a new and effective targeted therapy for cancer.
References
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. (2021). Available from: [Link]
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ResearchGate. (2016). Available from: [Link]
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. (2016). Available from: [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. (2024). Available from: [Link]
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Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. ResearchGate. (2024). Available from: [Link]
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RECENT ADVANCES IN INDAZOLE-BASED DERIVATIVES OF VEGFR-2 KINASE INHIBITORS AS AN ANTI-CANCER AGENT. Journals. (2022). Available from: [Link]
-
The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. ScienceDirect. (2015). Available from: [Link]
-
Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. PMC. (2023). Available from: [Link]
-
Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. (2024). Available from: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. (2018). Available from: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. PMC. (2013). Available from: [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. (2021). Available from: [Link]
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International Journal of Drug Discovery and Medical Research. (2013). Available from: [Link]
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Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation. PubMed. (2023). Available from: [Link]
-
Indolyl-pyrrolone as a new scaffold for Pim1 inhibitors. PubMed. (2009). Available from: [Link]
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Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. PMC. (2020). Available from: [Link]
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Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. (2016). Available from: [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. (2023). Available from: [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. (2021). Available from: [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. (2023). Available from: [Link]
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Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Bentham Science. (2023). Available from: [Link]
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Structures of kinase inhibitors containing an indazole moiety. ResearchGate. (2021). Available from: [Link]
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Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Bentham Science. (2022). Available from: [Link]
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Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. ResearchGate. (2020). Available from: [Link]
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Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Publishing. (2020). Available from: [Link]
-
Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. PubMed. (2012). Available from: [Link]
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Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. (2013). Available from: [Link]
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6-methoxy-1h-indazol-3-amine (C8H9N3O). PubChemLite. (2026). Available from: [Link]
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BindingDB BDBM696057 6-(1H-indazol-6-yl)-N2-[1-methyl-1-(6-methyl-2-pyridyl)ethyl]. BindingDB. (2024). Available from: [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. (2023). Available from: [Link]
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ALK5 kinase Inhibitors. Otava Chemicals. (2026). Available from: [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. (2022). Available from: [Link]
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N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org. (2024). Available from: [Link]
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An In-Depth Technical Guide to the SMILES String and InChIKey for 6-Cyclopropylmethoxy-1H-indazol-3-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery and cheminformatics, the unambiguous identification of chemical structures is paramount. This technical guide provides a focused examination of two critical molecular identifiers, the Simplified Molecular Input Line Entry System (SMILES) string and the International Chemical Identifier Key (InChIKey), for the compound 6-Cyclopropylmethoxy-1H-indazol-3-ylamine. As a Senior Application Scientist, this document aims to deliver not just the identifiers themselves, but also a deeper understanding of their generation, significance, and practical application in research and development workflows. The indazole scaffold is a privileged structure in medicinal chemistry, and a firm grasp of its derivatives' notation is essential for effective data mining, virtual screening, and intellectual property management.
Introduction: The Significance of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine in Medicinal Chemistry
The compound 6-Cyclopropylmethoxy-1H-indazol-3-ylamine belongs to the indazole class of heterocyclic compounds, which are recognized for their wide range of biological activities.[1][2] The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, serves as a versatile scaffold in the design of therapeutic agents.[3] The specific substitutions at the 6-position (cyclopropylmethoxy) and 3-position (amine) of this particular derivative suggest its potential as a modulator of various biological targets, such as protein kinases, which are often implicated in oncology and inflammatory diseases.
Given the high interest in indazole derivatives for drug development, the ability to accurately and consistently represent molecules like 6-Cyclopropylmethoxy-1H-indazol-3-ylamine is crucial for several reasons:
-
Database Searching and Retrieval: Unique identifiers are essential for querying chemical databases to find information on synthesis, biological activity, and commercial availability.
-
Virtual Screening and Computational Modeling: In silico drug discovery methods rely on machine-readable formats like SMILES to process and analyze large libraries of compounds.
-
Patent and Literature Searching: Precise identification ensures comprehensive searches for prior art and existing research.
-
Data Integrity and Exchange: Standardized identifiers prevent ambiguity when sharing data between research groups and organizations.
This guide will provide the definitive SMILES string and InChIKey for 6-Cyclopropylmethoxy-1H-indazol-3-ylamine and elucidate the underlying principles of these powerful cheminformatic tools.
Core Identifiers for 6-Cyclopropylmethoxy-1H-indazol-3-ylamine
The following table summarizes the key molecular identifiers for 6-Cyclopropylmethoxy-1H-indazol-3-ylamine, sourced from the authoritative PubChem database.
| Identifier | Value | Source |
| IUPAC Name | 6-(cyclopropylmethoxy)-1H-indazol-3-amine | PubChem CID: 136233535 |
| Molecular Formula | C11H13N3O | PubChem CID: 136233535 |
| SMILES String | C1CC1COC2=CC3=C(C=C2)NN=C3N | PubChem CID: 136233535 |
| InChIKey | YQGFFUWXAWPZAD-UHFFFAOYSA-N | PubChem CID: 136233535 |
Deconstructing the SMILES String: A Linear Representation of Molecular Structure
The Simplified Molecular Input Line Entry System (SMILES) is a line notation that describes the structure of a chemical species using short ASCII strings. The canonical SMILES for 6-Cyclopropylmethoxy-1H-indazol-3-ylamine, C1CC1COC2=CC3=C(C=C2)NN=C3N, can be broken down to understand how it encodes the molecule's connectivity and bonding.
-
C1CC1: This segment represents the cyclopropyl group. The '1' indicates a ring closure between the first and third carbon atoms.
-
C: The carbon atom of the methylene bridge.
-
O: The oxygen atom of the methoxy group.
-
C2=CC3=C(C=C2)NN=C3N: This more complex part describes the substituted indazole ring system.
-
C2=C...C=C2: Defines the benzene ring portion with alternating single and double bonds, where '2' indicates the start and end of this ring.
-
C3=...=C3: Indicates the fusion of the pyrazole ring, with '3' marking the points of fusion.
-
NN: Represents the two adjacent nitrogen atoms in the pyrazole ring.
-
N: The exocyclic amine group attached to the indazole ring.
-
The SMILES notation is invaluable for its human-readability (for those familiar with the syntax) and its direct utility in computational chemistry software for tasks such as substructure searching and the calculation of molecular properties.
The InChIKey: A Hashed, Unique Identifier for Database Indexing
The IUPAC International Chemical Identifier (InChI) is a non-proprietary, textual identifier for chemical substances. The InChIKey is a fixed-length (27-character) condensed, digital representation of the InChI, designed for database and web searching. The InChIKey for 6-Cyclopropylmethoxy-1H-indazol-3-ylamine is YQGFFUWXAWPZAD-UHFFFAOYSA-N.
The InChIKey is generated through a hashing algorithm applied to the full InChI string. This process creates a unique and unambiguous identifier that is particularly well-suited for indexing large chemical databases and for linking disparate data sources for the same compound. Unlike SMILES, where multiple valid strings can exist for a single molecule (though a canonical form is often used), the standard InChI and InChIKey are designed to be unique.
The structure of the InChIKey is as follows:
-
First Block (14 characters): Encodes molecular connectivity.
-
Second Block (8 characters): Encodes stereochemistry, isotopic substitution, and other layers of the InChI.
-
Single Character: Indicates the protonation state.
-
Final Character: A checksum to verify the integrity of the key.
For 6-Cyclopropylmethoxy-1H-indazol-3-ylamine, the -UHFFFAOYSA- portion of the second block indicates that this specific representation has no defined stereochemistry.
Visualization of the Identifier Workflow
The following diagram illustrates the conceptual workflow from the two-dimensional chemical structure to its corresponding SMILES string and InChIKey.
Caption: From Structure to Identifiers
Practical Application and Self-Validating Systems
In a research setting, the accurate use of these identifiers forms a self-validating system. For instance, when a researcher synthesizes a novel compound believed to be 6-Cyclopropylmethoxy-1H-indazol-3-ylamine, its experimentally determined analytical data (e.g., NMR, mass spectrometry) can be used to confirm the structure. This confirmed structure can then be converted into its SMILES and InChIKey using standard software. These identifiers can then be used to search databases like PubChem or SciFinder. A successful match with the expected identifiers and associated data provides a high degree of confidence in the compound's identity.
Conversely, when starting from a virtual screening hit identified by its SMILES string, a researcher can use this identifier to find known synthetic routes and previously reported biological data, thereby informing the experimental design. This bidirectional workflow, underpinned by the robustness of chemical identifiers, ensures the integrity and reproducibility of the research process.
Conclusion
The SMILES string (C1CC1COC2=CC3=C(C=C2)NN=C3N) and InChIKey (YQGFFUWXAWPZAD-UHFFFAOYSA-N) are fundamental data points for 6-Cyclopropylmethoxy-1H-indazol-3-ylamine. They provide a bridge between the conceptual, two-dimensional representation of the molecule and the digital world of data storage, retrieval, and analysis. For researchers in drug discovery, a thorough understanding and correct application of these identifiers are not mere technical formalities but are integral to the efficiency, accuracy, and success of their scientific endeavors. The principles outlined in this guide for this specific indazole derivative are broadly applicable to the entire landscape of chemical and pharmaceutical research.
References
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PubChem. (n.d.). 6-(cyclopropylmethoxy)-1H-indazol-3-amine. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
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Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]
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Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]
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Wikipedia. (2023, December 29). Indazole. [Link]
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LibreTexts Chemistry. (2020, August 11). 5.8: Line Notation (SMILES and InChI). [Link]
-
Bladon, P. (2016, May 5). A brief introduction to SMILES and InChI. Molecular Modeling Basics. [Link]
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Technical Whitepaper: Biological Targets of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine
The following technical guide details the biological targets, mechanism of action, and experimental utility of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine . This compound serves as a critical pharmacophore and intermediate in the development of potent kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) family.
Executive Summary
6-Cyclopropylmethoxy-1H-indazol-3-ylamine (CAS: 2088515-74-4 ) is a specialized heterocyclic intermediate used primarily in the discovery and synthesis of ATP-competitive tyrosine kinase inhibitors. Its structural core—the 3-aminoindazole —functions as a "hinge-binder," forming crucial hydrogen bonds with the kinase ATP-binding pocket. The specific 6-cyclopropylmethoxy substitution is designed to exploit the solvent-exposed regions or hydrophobic pockets of the enzyme, enhancing potency and selectivity against targets such as FGFR1 and FGFR2 .
This guide explores its application in medicinal chemistry, its interaction with biological targets, and the experimental protocols required to validate its activity.
Chemical Identity & Properties
| Property | Detail |
| Chemical Name | 6-(Cyclopropylmethoxy)-1H-indazol-3-amine |
| CAS Number | 2088515-74-4 |
| Molecular Formula | C₁₁H₁₃N₃O |
| Molecular Weight | 203.24 g/mol |
| Core Scaffold | 1H-Indazole |
| Key Functional Groups | Primary amine (C3 position), Cyclopropylmethoxy ether (C6 position) |
| Solubility | Soluble in DMSO, DMF; limited solubility in water |
Primary Biological Targets
The 3-aminoindazole scaffold is a "privileged structure" in kinase drug discovery.[1] When modified with a 6-cyclopropylmethoxy group, the molecule is optimized for the following targets:
Fibroblast Growth Factor Receptors (FGFR1, FGFR2)[2]
-
Role: The primary target class. The indazole moiety mimics the adenine ring of ATP, allowing the molecule to dock into the ATP-binding cleft of the receptor tyrosine kinase.
-
Binding Mechanism:
-
Hinge Region: The indazole nitrogen (N1) and the exocyclic amine (N3-NH2) form a donor-acceptor hydrogen bond pair with the kinase hinge region backbone (typically Glu and Ala residues).
-
Hydrophobic Pocket: The cyclopropylmethoxy group extends into the hydrophobic back-pocket or solvent front, providing steric complementarity that improves selectivity over other kinases (e.g., VEGFR, PDGFR).
-
-
Therapeutic Relevance: Inhibition of FGFR signaling is critical in treating cancers driven by FGFR amplifications or fusions, such as gastric cancer (SNU-16 cell lines) and acute myeloid leukemia (KG-1 cell lines).
Secondary Off-Targets (Potential)
Due to structural homology in the ATP-binding site, derivatives of this scaffold may show activity against:
-
VEGFR2 (KDR): Vascular Endothelial Growth Factor Receptor.
-
PDGFR: Platelet-Derived Growth Factor Receptor.
-
Pim Kinases: 3-aminoindazoles are also explored as Pim-1/2/3 inhibitors, though the substitution pattern dictates specificity.
Mechanism of Action (MOA)
The compound acts as a Type I ATP-Competitive Inhibitor .
-
Competition: It competes directly with intracellular ATP for binding to the catalytic domain of the kinase.
-
Stabilization: Upon binding, it stabilizes the kinase in an inactive conformation, preventing the transfer of the terminal phosphate from ATP to the tyrosine residues of the substrate.
-
Signal Blockade: This inhibition halts the autophosphorylation of the FGFR intracellular domain and the subsequent recruitment of downstream adaptors like FRS2 and GRB2.
Signaling Pathway Visualization
The following diagram illustrates the downstream signaling cascade blocked by inhibitors derived from this scaffold.
Caption: FGFR signaling cascade showing the point of intervention by 6-Cyclopropylmethoxy-1H-indazol-3-ylamine derivatives (Yellow).
Experimental Protocols
To validate the biological activity of this compound or its derivatives, the following "self-validating" experimental workflows are recommended.
In Vitro Kinase Assay (ADP-Glo™ Platform)
Objective: Quantify the IC₅₀ of the compound against recombinant FGFR1/2 enzymes.
-
Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Compound Dilution: Serially dilute 6-Cyclopropylmethoxy-1H-indazol-3-ylamine in DMSO (Start at 10 µM, 3-fold dilutions).
-
Enzyme Reaction:
-
Add 2 µL of compound to 384-well plate.
-
Add 4 µL of FGFR1 enzyme (0.5 ng/µL). Incubate 10 min at RT.
-
Add 4 µL of Substrate/ATP mix (0.2 µg/µL Poly(Glu,Tyr) + 10 µM ATP).
-
Incubate for 60 min at RT.
-
-
Detection:
-
Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Readout: Measure luminescence. Calculate IC₅₀ using non-linear regression.
Cellular Viability Assay (MTT/CellTiter-Glo)
Objective: Assess cytotoxicity in FGFR-dependent cell lines (e.g., SNU-16, KG-1).
-
Seeding: Plate cells (3,000 cells/well) in 96-well plates. Incubate 24h.
-
Treatment: Treat with compound (0.001 – 10 µM) for 72 hours. Include DMSO control.
-
Development:
-
Add 20 µL MTT solution (5 mg/mL). Incubate 4h at 37°C.
-
Solubilize formazan crystals with 150 µL DMSO.
-
-
Analysis: Measure absorbance at 570 nm.
-
Validation: Compare IC₅₀ against a known FGFR inhibitor (e.g., AZD4547) as a positive control.
Western Blotting (Pathway Validation)
Objective: Confirm inhibition of FGFR autophosphorylation.
-
Treatment: Treat SNU-16 cells with compound (100 nM) for 2 hours.
-
Stimulation: Stimulate with FGF2 ligand (50 ng/mL) for 15 min.
-
Lysis: Lyse cells in RIPA buffer + Phosphatase Inhibitors.
-
Blotting:
-
Primary Antibodies: p-FGFR (Tyr653/654), Total FGFR, p-ERK1/2, Total ERK.
-
Observation: Effective target engagement is indicated by the disappearance of p-FGFR and p-ERK bands despite FGF2 stimulation.
-
Synthesis & Structural Optimization Workflow
The utility of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine lies in its ability to be derivatized.[2]
Caption: Synthetic route to generate the 6-cyclopropylmethoxy-1H-indazol-3-ylamine scaffold.
References
-
Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 2017. Source:
-
Discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2015. Source:
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 2023. Source:
-
Chemical Identity of 6-(Cyclopropylmethoxy)-1H-indazol-3-amine (CAS 2088515-74-4). ChemSrc Database. Source:
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An In-depth Technical Guide to the Preclinical Toxicology and Safety Assessment of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine
Disclaimer: The following guide provides a comprehensive framework for the toxicological and safety evaluation of a novel investigational compound, exemplified by 6-Cyclopropylmethoxy-1H-indazol-3-ylamine. As specific preclinical safety data for this molecule is not publicly available, this document synthesizes industry-standard methodologies and expert insights to outline a robust, scientifically-grounded assessment strategy. The presented data are illustrative.
Introduction: Charting the Path from Discovery to First-in-Human Trials
The journey of a novel chemical entity (NCE) from laboratory synthesis to clinical application is contingent upon a rigorous and multifaceted evaluation of its safety profile. For 6-Cyclopropylmethoxy-1H-indazol-3-ylamine, a compound featuring the privileged 1H-indazole-3-amine scaffold common in kinase inhibitors, a proactive and mechanistically-driven toxicology program is paramount.[1][2][3] This guide delineates a comprehensive preclinical safety and toxicology workflow designed to identify potential liabilities, define a safe clinical starting dose, and satisfy global regulatory requirements for an Investigational New Drug (IND) application.[4][5][6] Our approach is built on the principles of the 3Rs (Replacement, Reduction, and Refinement), emphasizing early in vitro assessments to guide and minimize subsequent in vivo studies.[7]
The core objective is to construct a holistic safety narrative, moving from broad cellular toxicity screening to specific organ systems and long-term effects. This ensures that by the time the compound is ready for human trials, we have a well-understood risk profile, enabling robust clinical trial design and patient safety monitoring.
Part 1: Early-Stage In Vitro Safety Profiling: Building a Foundation of Knowledge
The initial phase of safety assessment occurs during the lead optimization stage, where rapid, high-throughput in vitro assays are deployed to flag potential liabilities early, saving significant time and resources.[8][9][10] These assays provide the first glimpse into the compound's interaction with fundamental biological systems.
Foundational Cytotoxicity Assessment
Before proceeding to more complex assays, the fundamental cytotoxic potential of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine must be determined. This establishes the concentration range for subsequent cell-based assays and provides a baseline measure of cellular tolerance.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Line Selection: A panel of cell lines should be used, including a rapidly dividing cancer cell line (e.g., HepG2, for liver cell context) and a non-cancerous line (e.g., HEK293, for general cytotoxicity).[2]
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine is prepared, typically from 0.1 µM to 100 µM, and added to the cells. A vehicle control (e.g., 0.1% DMSO) is included.
-
Incubation: Cells are incubated with the compound for a standard period, usually 48 or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization & Readout: The formazan crystals are solubilized, and the absorbance is read on a plate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and an IC50 (the concentration at which 50% of cell growth is inhibited) is determined.
Causality and Interpretation: A low IC50 value (<10 µM) in a non-cancerous cell line suggests general cytotoxicity and may be a red flag, warranting investigation into the mechanism of cell death (apoptosis vs. necrosis).[11]
Illustrative Data Table 1: In Vitro Cytotoxicity of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine
| Cell Line | Type | Incubation Time | IC50 (µM) |
| HepG2 | Human Hepatocellular Carcinoma | 72 hours | > 50 |
| HEK293 | Human Embryonic Kidney | 72 hours | 33.2[2] |
Genotoxicity Assessment: Protecting the Genome
Genotoxicity assays are critical for evaluating a compound's potential to cause genetic damage, a key initiator of carcinogenesis.[12][13][14] The standard preclinical battery, as recommended by the International Council for Harmonisation (ICH) guideline S2(R1), is designed to detect both gene mutations and chromosomal damage.[13][15][16]
Workflow for Genotoxicity Screening
Caption: Standard ICH S2(R1) workflow for genotoxicity testing.
Experimental Protocol: Bacterial Reverse Mutation (Ames) Test
-
Strains: A panel of Salmonella typhimurium and Escherichia coli strains, each with specific mutations in the histidine or tryptophan operon, are used.
-
Metabolic Activation: The assay is run with and without a mammalian liver extract (S9 fraction) to determine if metabolites of the compound are mutagenic.[13]
-
Exposure: The bacterial strains are exposed to various concentrations of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine on agar plates with limited histidine/tryptophan.
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: If the compound or its metabolites cause reverse mutations, the bacteria will regain the ability to synthesize the amino acid and form visible colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
Causality and Interpretation: A positive Ames test is a strong indicator of mutagenic potential. A positive result only in the presence of the S9 fraction points to a mutagenic metabolite. Any confirmed positive result necessitates further investigation and poses a significant challenge to the compound's development.
Part 2: Safety Pharmacology: Assessing Acute Effects on Vital Functions
Safety pharmacology studies are designed to investigate potential adverse effects on vital organ systems. The core battery, mandated by ICH S7A and S7B guidelines, focuses on the cardiovascular, central nervous, and respiratory systems.
Cardiovascular Safety: The hERG Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[17] Therefore, assessing the effect of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine on the hERG channel is a critical regulatory requirement.
Experimental Protocol: Patch Clamp hERG Assay
-
Test System: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the hERG channel are used.[17][18]
-
Methodology: The whole-cell patch-clamp technique, considered the "gold standard," is employed to directly measure the electrical current flowing through the hERG channels.[18]
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic hERG current. Recordings are taken at physiological temperature (e.g., 35-37°C).[17][19]
-
Compound Application: Cells are exposed to a range of concentrations of the test compound.
-
Data Analysis: The degree of channel inhibition at each concentration is measured, and an IC50 value is calculated.
Causality and Interpretation: A low hERG IC50 value is a significant concern. The safety margin is often calculated by comparing the IC50 to the expected therapeutic plasma concentration. A margin of less than 30-fold is typically considered a risk.
Illustrative Data Table 2: Core In Vitro Safety Pharmacology Profile
| Assay | Target | Endpoint | Result (IC50, µM) | Risk Assessment |
| hERG | K+ Channel | Inhibition of IKr current | 15.2 | Moderate Risk; requires follow-up |
| CYP450 Panel | 3A4 | Inhibition | 8.5 | High risk for drug-drug interactions |
| CYP450 Panel | 2D6 | Inhibition | > 50 | Low Risk |
| CYP450 Panel | 2C9 | Inhibition | 25.6 | Low-to-Moderate Risk |
Metabolic Profile: Cytochrome P450 (CYP) Inhibition
CYP enzymes are crucial for drug metabolism. Inhibition of these enzymes by 6-Cyclopropylmethoxy-1H-indazol-3-ylamine could lead to dangerous drug-drug interactions (DDIs), where the plasma levels of co-administered drugs are elevated to toxic levels.[20]
Experimental Protocol: CYP Inhibition Assay (IC50)
-
System: Human liver microsomes, which contain a pool of major CYP enzymes, are used as the test system.[21]
-
Substrates: Specific fluorescent or LC-MS/MS-detectable probe substrates are used for each major CYP isoform (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[22][23]
-
Incubation: The test compound is incubated with the microsomes, a specific substrate, and the necessary cofactors (NADPH).[24]
-
Measurement: The rate of metabolite formation is measured via fluorescence or LC-MS/MS.
-
Analysis: The inhibition of metabolite formation at various concentrations of the test compound is used to calculate an IC50 value for each CYP isoform.[21]
Causality and Interpretation: Potent inhibition (low IC50) of a major CYP isoform like CYP3A4 suggests a high potential for DDIs.[20] This finding would necessitate clinical DDI studies and could lead to restrictions on the co-administration of certain drugs.
Part 3: In Vivo Toxicology: Evaluating Systemic Effects
Following a favorable in vitro profile, studies in living organisms are required to understand the compound's effects on a whole biological system, its pharmacokinetic properties, and to identify potential target organs for toxicity.[4][25][26]
Dose Range-Finding and Acute Toxicity
The first in vivo studies are typically single-dose, dose-escalation studies in two species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and identify acute toxicities.[26]
Workflow for IND-Enabling Toxicology Studies
Caption: Integrated workflow for IND-enabling in vivo toxicology.
Repeated-Dose Toxicity Studies
These studies are crucial for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL). The duration of these studies depends on the intended duration of the clinical trials.[25] A 28-day study in a rodent and a non-rodent species is common for supporting Phase 1 clinical trials.
Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study
-
Species: Typically Sprague-Dawley rats and Beagle dogs.
-
Groups: At least three dose groups (low, mid, high) and a vehicle control group, with an equal number of males and females per group.
-
Dosing: 6-Cyclopropylmethoxy-1H-indazol-3-ylamine is administered daily (e.g., via oral gavage) for 28 consecutive days.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.
-
Analyses: Blood samples are collected for hematology and clinical chemistry analysis. At the end of the study, a full necropsy is performed, organs are weighed, and a comprehensive set of tissues is collected for histopathological examination.
-
Toxicokinetics (TK): Plasma concentrations of the drug are measured at various time points to assess exposure levels in each dose group.
Causality and Interpretation: The key outcomes are the identification of target organs (e.g., liver, kidney) through histopathology and clinical chemistry, and the determination of the NOAEL. The NOAEL is the highest dose level that does not produce any significant adverse effects and is a critical value used to calculate the safe starting dose in humans. Given that many kinase inhibitors can cause hepatotoxicity or cardiotoxicity, particular attention would be paid to liver enzymes (ALT, AST) and cardiac tissue pathology.[27][28][29][30][31]
Illustrative Data Table 3: Summary of 28-Day Rat Toxicity Study
| Parameter | Low Dose (5 mg/kg) | Mid Dose (25 mg/kg) | High Dose (100 mg/kg) |
| Key Clinical Finding | None | None | Mild lethargy |
| Body Weight Change | No significant effect | No significant effect | Slight decrease (~5%) |
| Key Clinical Pathology | None | Mild elevation in ALT | Moderate elevation in ALT, AST |
| Key Histopathology | None | Minimal centrilobular hypertrophy (liver) | Mild hepatocellular hypertrophy (liver) |
| NOAEL | 5 mg/kg/day | - | - |
Conclusion and Integrated Risk Assessment
The comprehensive toxicological evaluation of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine provides a roadmap for its progression into clinical development. The illustrative data suggest a compound with potential challenges, namely a moderate risk for hERG inhibition and a high risk for DDI via CYP3A4 inhibition. The in vivo studies identified the liver as a potential target organ at higher doses.
This profile does not necessarily terminate development but provides critical information for a risk mitigation strategy. The NOAEL from the most sensitive species will be used to calculate the human equivalent dose (HED) and determine a safe initial clinical dose. The findings mandate careful monitoring of liver function and electrocardiograms in early clinical trials and suggest that a clinical DDI study with a CYP3A4 substrate will be required. This integrated understanding of the compound's safety profile is the cornerstone of responsible and successful drug development.
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- 24. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. pacificbiolabs.com [pacificbiolabs.com]
- 26. Non-Clinical (animal) IND Enabling Studies: What You Need to Know - Vici Health Sciences [vicihealthsciences.com]
- 27. ovid.com [ovid.com]
- 28. mdpi.com [mdpi.com]
- 29. Cardiovascular Toxicities of Small Molecule Tyrosine Kinase Inhibitors: An Opportunity for Systems-Based Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine: A Detailed Protocol for Medicinal Chemistry Applications
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine, a key building block in the development of various therapeutic agents. The described two-step synthetic route offers a robust and efficient method for researchers in medicinal chemistry and drug discovery. The protocol begins with the alkylation of 2-fluoro-5-hydroxybenzonitrile via a Williamson ether synthesis to introduce the cyclopropylmethoxy moiety, followed by a cyclization reaction with hydrazine hydrate to construct the desired 3-aminoindazole core. This guide emphasizes the rationale behind key experimental choices, ensuring scientific integrity and reproducibility.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including kinase inhibition and anti-tumor properties.[1] Specifically, 3-aminoindazoles are crucial intermediates in the synthesis of various pharmacologically active compounds.[2] The target molecule, 6-Cyclopropylmethoxy-1H-indazol-3-ylamine, incorporates a cyclopropylmethoxy group, a common motif in drug design known to improve metabolic stability and binding affinity. This document outlines a reliable and scalable laboratory procedure for the preparation of this important intermediate.
The synthetic strategy is based on two well-established chemical transformations. The initial step involves a Williamson ether synthesis, a classic and versatile method for forming ethers from an alkoxide and an alkyl halide.[3][4][5] In the second step, the formation of the 3-aminoindazole ring is achieved through the reaction of an ortho-fluorobenzonitrile with hydrazine, a common and effective method for constructing this heterocyclic system.[6][7]
Synthetic Scheme
Figure 2: Workflow for the Williamson ether synthesis of the intermediate.
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-hydroxybenzonitrile (1.37 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and acetone (50 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add cyclopropylmethyl bromide (1.1 mL, 12.0 mmol) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to afford 2-fluoro-5-(cyclopropylmethoxy)benzonitrile as a white solid.
Step 2: Synthesis of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine
In this final step, the 3-aminoindazole ring is formed via a nucleophilic aromatic substitution and subsequent cyclization. The fluorine atom ortho to the nitrile group is displaced by hydrazine, which then cyclizes onto the nitrile carbon. [8]
Figure 3: Workflow for the cyclization to form the final product.
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the purified 2-fluoro-5-(cyclopropylmethoxy)benzonitrile (from Step 1) in 1,4-dioxane (40 mL).
-
Add hydrazine hydrate (~2.5 mL, ~50 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12-18 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
To the residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 6-Cyclopropylmethoxy-1H-indazol-3-ylamine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford the final product as a solid.
Conclusion
The protocol detailed in this application note provides a reliable and efficient two-step synthesis of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine. By following the described procedures, researchers can obtain this valuable building block in good yield and purity, facilitating its use in the synthesis of more complex molecules for drug discovery and development. The clear explanation of the underlying chemical principles and the step-by-step instructions are intended to ensure the successful replication of this synthesis in a standard laboratory setting.
References
-
Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732. [Link]
-
Chemistry Steps. (2022). Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
YouTube. (2018). Williamson Ether Synthesis. [Link]
-
Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
University of California, Irvine. (n.d.). The Williamson Ether Synthesis. [Link]
-
Manan, F. A., et al. (2025). 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Charette, A. B., et al. (2015). Rapid Access to 3-Aminoindazoles from Tertiary Amides. Organic Letters, 17(14), 3386–3389. [Link]
-
Cailly, T., et al. (2006). reduction of nitroindazoles: preparation of new amino and chloroamino derivatives. Heterocycles, 68(12), 2595-2603. [Link]
-
Chemical Communications. (2014). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. [Link]
-
European Patent Office. (2017). SYNTHESIS OF INDAZOLES. [Link]
- Google Patents. (n.d.).
-
Akter, M., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(42), 29636-29657. [Link]
-
Vasudevan, A., et al. (2011). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 16(5), 4065-4081. [Link]
Sources
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Access to 3-Aminoindazoles from Tertiary Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: HPLC Method Development for 6-Cyclopropylmethoxy-1H-indazol-3-ylamine
Introduction & Analyte Profiling[1][2]
6-Cyclopropylmethoxy-1H-indazol-3-ylamine (CAS: 100066-94-0) is a critical heterocyclic intermediate used in the synthesis of tyrosine kinase inhibitors (e.g., indazole-based VEGFR/PDGFR inhibitors). Its structural duality—comprising a polar, basic 3-aminoindazole core and a lipophilic 6-cyclopropylmethoxy tail—presents specific chromatographic challenges.
Chemical Challenges[3]
-
Amine Tailing: The exocyclic amine at position 3 and the indazole ring nitrogens can interact with residual silanols on silica-based columns, leading to peak tailing and poor resolution.
-
Hydrophobicity: The cyclopropylmethoxy group increases the LogP, requiring adequate organic strength for elution, yet the polar core demands aqueous wettability at the start of the gradient.
-
Solubility: The compound may precipitate in high-aqueous mobile phases if the pH is not optimized to maintain ionization.
Physicochemical Properties
| Property | Description | Chromatographic Impact |
| Structure | Indazole core with 3-NH₂ and 6-O-Cyclopropyl | Mixed-mode interactions (Hydrophobic + H-Bonding). |
| pKa (Calc.) | ~3.5 - 4.5 (3-NH₂); ~14 (Indazole NH) | At neutral pH, the molecule is largely neutral. At pH < 3, the amine is protonated ( |
| UV Maxima | ~250 nm, ~300 nm | Dual-band monitoring allows for impurity profiling. |
Method Development Strategy
To ensure a robust, transferable method (E-E-A-T principle), we employ a "Design by Chemistry" approach rather than trial-and-error.
Column Selection Logic
Standard C18 columns often fail with basic amines due to silanol activity. We recommend two modern stationary phase architectures:
-
Charged Surface Hybrid (CSH) C18: Contains a low-level positive surface charge that repels protonated amines, virtually eliminating tailing at low pH.
-
Base-Deactivated (End-capped) C18: High carbon load (>15%) with exhaustive end-capping to shield silanols.
Mobile Phase pH Selection
-
Strategy A (Recommended for QC): Low pH (pH 2.5 - 3.0).
-
Strategy B (MS-Compatible): Acidic Volatile.
Detailed Experimental Protocol
Equipment & Reagents
-
HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance e2695 (Binary Gradient capability required).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Reagents:
Chromatographic Conditions (Standard QC Method)
| Parameter | Setting | Rationale |
| Column | Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18 (4.6 x 150 mm, 3.5 µm or 5 µm) | Balanced retention and peak shape for bases. |
| Mobile Phase A | 20 mM | Suppresses silanol ionization; buffers the amine. |
| Mobile Phase B | Acetonitrile (100%) | Strong eluent for the lipophilic tail. |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |
| Column Temp | 30°C | Improves mass transfer and reproducibility. |
| Injection Vol | 5 - 10 µL | Prevent column overload. |
| Detection | UV 254 nm (Reference: 360 nm) | Primary absorbance of the indazole system. |
Gradient Program
Note: A gradient is required to elute the main peak while cleaning late-eluting dimers or lipophilic precursors.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Initial equilibration |
| 15.0 | 30 | 70 | Linear gradient elution |
| 18.0 | 5 | 95 | Wash (remove lipophilic impurities) |
| 20.0 | 5 | 95 | Hold wash |
| 20.1 | 90 | 10 | Return to initial |
| 25.0 | 90 | 10 | Re-equilibration |
Sample Preparation
Crucial Step: Do not dissolve the sample in 100% Acetonitrile. The mismatch in viscosity and solvent strength will cause "solvent effect" (peak splitting).
-
Stock Solution: Weigh 10 mg of analyte into a 10 mL flask. Dissolve in 5 mL ACN, sonicate, and make up to volume with Water (Conc: 1 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A:ACN (50:50) .
Visualization of Method Logic & Workflow
Diagram 1: Method Development Decision Matrix
This flowchart illustrates the logic used to select the column and mobile phase based on the analyte's basicity.
Caption: Decision matrix for optimizing stationary phase and pH to mitigate amine tailing.
Diagram 2: Analytical Workflow
Step-by-step protocol from weighing to data processing.
Caption: Standard Operating Procedure (SOP) workflow for sample analysis.
Method Validation Parameters (ICH Q2)
To validate this method for regulatory submission, the following criteria must be met:
-
System Suitability:
-
Tailing Factor (
): NMT 1.5. -
Theoretical Plates (
): NLT 5000. -
%RSD of Area (n=6): NMT 2.0%.
-
-
Linearity:
-
Range: 50% to 150% of target concentration.
- value: > 0.999.
-
-
Accuracy (Recovery):
-
Spike samples at 80%, 100%, and 120%.
-
Acceptance: 98.0% – 102.0% recovery.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Silanol interaction | Add 0.1% Triethylamine (TEA) to Mobile Phase A or switch to a "Shield RP" column. |
| Retention Time Shift | pH instability | Ensure Phosphate buffer is freshly prepared and pH meter is calibrated. |
| Split Peaks | Solvent mismatch | Ensure sample diluent is no stronger than 50% ACN. |
| High Backpressure | Precipitation | Check solubility of buffer in ACN at 95% B. (Phosphate > 25mM precipitates in high ACN). |
References
-
SIELC Technologies. (2018). Separation of 5-Aminoindazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Phenomenex. (n.d.). Overcoming peak tailing of basic analytes in silica type stationary phases. Retrieved from [Link]
-
Agilent Technologies. (2009). Tips and Tricks of HPLC Separation: Peak tailing of amine analytes. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 13399, 1H-Indazol-3-amine. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2017). Method Development and Validation using RP-HPLC for estimation of Genotoxic impurity. Retrieved from [Link]
Sources
Solvent selection for dissolving 6-Cyclopropylmethoxy-1H-indazol-3-ylamine
Application Note: Solvent Selection & Stock Solution Protocols for 6-Cyclopropylmethoxy-1H-indazol-3-ylamine
Executive Summary
6-Cyclopropylmethoxy-1H-indazol-3-ylamine is a specialized heterocyclic intermediate, primarily utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs), specifically targeting FGFR and VEGFR pathways.[1][2] Structurally, it consists of an indazole core functionalized with a primary amine at the C3 position and a lipophilic cyclopropylmethoxy ether at the C6 position.[1][2]
This structural duality presents a solubility challenge:
-
The Indazole-3-amine core is amphoteric but predominantly polar, capable of hydrogen bonding.[1][2]
-
The 6-Cyclopropylmethoxy tail adds significant lipophilicity, drastically reducing aqueous solubility compared to the parent 1H-indazol-3-amine.[1][2]
Critical Recommendation: For biological assays, DMSO (Dimethyl Sulfoxide) is the gold-standard solvent for primary stock solutions (up to 50-100 mM).[1][2] For chemical synthesis, polar aprotic solvents (DMF, DMA) or acidified alcohols are preferred.[1][2] Aqueous solubility is negligible at neutral pH but can be induced under acidic conditions (pH < 4).[1][2]
Physicochemical Profile & Solubility Prediction
Understanding the molecular drivers of solubility is essential for preventing precipitation during serial dilutions.[1][2]
| Feature | Chemical Characteristic | Impact on Solubility |
| Core Structure | Bicyclic Aromatic (Indazole) | High lattice energy; requires polar solvents to disrupt |
| H-Bond Donors | C3-Amino ( | Facilitates solubility in alcohols and DMSO via H-bonding.[1][2] |
| H-Bond Acceptors | Indazole N2 & Ether Oxygen | Accepts protons; solubility increases in acidic media (e.g., 0.1 M HCl).[1][2] |
| Lipophilicity | Cyclopropyl group | Dominant Factor: Reduces water solubility; requires organic co-solvents.[1][2] |
Predicted Solubility Classifications
| Solvent System | Solubility Rating | Estimated Limit* | Application Context |
| DMSO | Excellent | > 50 mg/mL | Primary stock for bio-assays.[1][2] |
| DMF / DMA | Excellent | > 50 mg/mL | Synthetic reactions (coupling).[1][2] |
| Ethanol / Methanol | Good | 10–25 mg/mL | Synthesis; may require warming ( |
| Water (pH 7) | Poor | < 0.1 mg/mL | Not recommended for stock preparation.[1][2] |
| 0.1 M HCl | Moderate | 1–5 mg/mL | Protonation of amine ( |
*Note: Values are estimated based on structure-activity relationships (SAR) of analogous aminoindazoles. Empirical verification is required for specific batches.
Decision Logic: Solvent Selection Guide
The following decision tree provides a logical pathway for selecting the appropriate solvent system based on your experimental end-point.
Figure 1: Decision matrix for solvent selection.[1][2] Blue nodes indicate decision points; Green/Red nodes indicate critical actions.[1][2]
Detailed Protocols
Protocol A: Preparation of 10 mM Stock Solution (Biological Assays)
Objective: Create a stable, sterile stock solution for cell culture or enzymatic assays.
Materials:
-
Compound: 6-Cyclopropylmethoxy-1H-indazol-3-ylamine (MW
203.24 g/mol – Verify specific batch MW).[1][2] -
Solvent: Anhydrous DMSO (Cell Culture Grade,
99.9%).[1][2] -
Vials: Amber glass vials (borosilicate) with PTFE-lined caps.[1][2]
Step-by-Step Procedure:
-
Calculations:
-
Dissolution:
-
Sterilization (Optional but Recommended):
-
Storage:
Protocol B: Serial Dilution for Aqueous Assays
Objective: Dilute the DMSO stock into aqueous buffer without precipitation.
Mechanism: The "Crash-Out" Effect occurs when the hydrophobic cyclopropyl tail aggregates upon contact with water.[1][2]
Procedure:
-
Intermediate Dilution: Do not jump from 100% DMSO to 100% Water.
-
Final Dilution:
-
Validation:
Troubleshooting & Stability
| Issue | Probable Cause | Corrective Action |
| Precipitation in Buffer | Hydrophobic aggregation ("Crash-out").[1][2] | 1. Lower the final concentration.2. Sonicate the working solution.3. Add a surfactant (e.g., 0.01% Tween-80) if assay permits.[1][2] |
| Yellow Discoloration | Oxidation of the amine group.[1][2] | 1. Ensure storage in amber vials .2. Purge headspace with Argon/Nitrogen before sealing.3.[1][2] Check LC-MS for degradation products. |
| Incomplete Dissolution | Crystal lattice energy is high.[1][2] | 1. Warm DMSO to |
References
-
Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]
-
Di, L., & Kerns, E. H. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][2] (Chapter on Solubility).
-
Thermo Fisher Scientific. "Solvent Selection Guide for Stock Solution Preparation." Technical Resources.
-
Cayman Chemical. "Preparation of Stock Solutions for hydrophobic kinase inhibitors."[1][2] Application Notes.
Sources
Handling and Storage Guidelines for 6-Cyclopropylmethoxy-1H-indazol-3-ylamine
This Application Note and Protocol Guide is designed for researchers and drug development professionals working with 6-Cyclopropylmethoxy-1H-indazol-3-ylamine , a specialized intermediate often utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting receptors such as VEGFR, FGFR, and PDGFR.
Part 1: Executive Summary & Compound Profile
6-Cyclopropylmethoxy-1H-indazol-3-ylamine is a functionalized indazole scaffold characterized by a primary amine at the C3 position and a cyclopropylmethoxy ether at the C6 position. This structural motif is critical in medicinal chemistry for creating ATP-competitive kinase inhibitors. The C3-amine serves as a versatile handle for amide coupling or urea formation (common pharmacophores in kinase binding), while the C6-cyclopropylmethoxy group provides lipophilic bulk to occupy hydrophobic pockets within the enzyme active site.
Due to the presence of the electron-rich amino group and the acidic indazole nitrogen, this compound exhibits specific sensitivities to oxidation and moisture. Rigorous adherence to the protocols below ensures the maintenance of compound integrity (>98% purity) for reliable biological and synthetic applications.
Physicochemical Profile
| Property | Data | Notes |
| Chemical Name | 6-(Cyclopropylmethoxy)-1H-indazol-3-amine | |
| Molecular Formula | C₁₁H₁₃N₃O | |
| Molecular Weight | 203.24 g/mol | |
| Appearance | White to off-white solid | May darken (pink/brown) upon oxidation |
| Solubility (DMSO) | > 50 mg/mL | Preferred solvent for stock solutions |
| Solubility (Ethanol) | ~ 10-20 mg/mL | Moderate solubility |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble; requires organic co-solvent |
| pKa (Calculated) | ~3.5 (Aniline-like NH₂), ~13.8 (Indazole NH) | Amphoteric character |
Part 2: Storage & Stability Protocols
The primary degradation pathways for 3-aminoindazoles are oxidative deamination/coupling (leading to azo/hydrazo impurities) and hygroscopic aggregation .
Long-Term Storage (Solid State)
-
Temperature: Store at -20°C or lower.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The primary amine is susceptible to air oxidation over extended periods.
-
Container: Use amber glass vials with PTFE-lined screw caps to prevent light exposure and moisture ingress.
-
Desiccation: Store vials inside a secondary container (desiccator or sealed bag) with active desiccant (e.g., silica gel or molecular sieves).
Solution Stability
-
DMSO/DMF Stocks: Stable at -20°C for up to 3 months . Avoid repeated freeze-thaw cycles (max 3 cycles recommended).
-
Aqueous/Buffer Solutions: Unstable. Prepare fresh immediately before use. The indazole ring can be prone to tautomeric shifts or precipitation in acidic pH without solubilizers.
Storage Decision Tree (Graphviz)
Caption: Decision logic for maximizing shelf-life of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine in solid and solution states.
Part 3: Handling & Safety Guidelines
Personal Protective Equipment (PPE)
-
Respiratory: Use a NIOSH-approved N95 particulate respirator or work within a certified chemical fume hood. Fine powders of kinase inhibitors can be potent sensitizers.
-
Dermal: Nitrile gloves (double-gloving recommended for stock preparation) and a lab coat.
-
Ocular: Chemical safety goggles.
Spillage & Decontamination
-
Solid Spill: Do not sweep dry dust (aerosol risk). Cover with wet paper towels (ethanol-dampened), wipe up, and dispose of as hazardous chemical waste.
-
Surface Decontamination: Clean surfaces with 10% bleach solution followed by 70% ethanol to degrade trace organic residues.
Part 4: Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution (DMSO)
Target Concentration: 10 mM Volume:[1] 1 mL
-
Weighing: Accurately weigh 2.03 mg of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine into a sterile 1.5 mL microcentrifuge tube or amber glass vial.
-
Note: Due to static, use an antistatic gun or weigh paper if the powder clings.
-
-
Solvent Addition: Add 1000 µL of anhydrous DMSO (Dimethyl Sulfoxide), Biotechnology Grade (>99.9%).
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.
-
Visual Check: Solution should be clear and colorless to pale yellow.
-
-
Aliquoting: Dispense into 50 µL aliquots to avoid freeze-thaw degradation.
-
Storage: Label with Compound Name, Concentration, Solvent, and Date. Store at -20°C or -80°C.
Protocol B: Synthetic Application (General Amide Coupling)
Context: Coupling the C3-amine with a carboxylic acid (R-COOH) to form a kinase inhibitor scaffold.
-
Activation: In a round-bottom flask, dissolve the carboxylic acid partner (1.0 equiv) in dry DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at Room Temperature (RT) to form the activated ester.
-
Addition: Add 6-Cyclopropylmethoxy-1H-indazol-3-ylamine (1.0 equiv) to the reaction mixture.
-
Reaction: Stir at RT for 4–16 hours under Nitrogen.
-
Monitoring: Monitor by LC-MS. The product peak (M+H) should correspond to MW_acid + 203 - 18 (water loss).
-
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (typically DCM/MeOH gradients) is required to separate the product from urea byproducts of the coupling agent.
Biological Assay Workflow (Graphviz)
Caption: Serial dilution strategy to minimize DMSO toxicity (<1% final) while maintaining compound solubility.
Part 5: Troubleshooting & FAQs
| Issue | Probable Cause | Corrective Action |
| Precipitation in Aqueous Media | Rapid dilution of high-concentration DMSO stock into cold buffer. | Dilute stepwise (see Protocol B). Warm buffer to 37°C before addition. |
| Color Change (Pink/Brown) | Oxidation of the C3-amine group. | Check purity by LC-MS. If <90%, repurify or discard. Store under Argon. |
| Low Yield in Coupling | Competition from Indazole-N1. | Although N1 is less nucleophilic than C3-NH₂, use stoichiometric control or protect N1 (e.g., with THP or Boc) if side reactions occur. |
| Hygroscopicity | Exposure to humid air. | Dry compound in a vacuum desiccator over P₂O₅ overnight before weighing. |
Part 6: References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link (General reference for indazole scaffolds in kinase inhibitors).
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. Link (Reference for handling amino-heterocycles).
-
ChemSrc . (2024). 6-Cyclopropylmethoxy-1H-indazol-3-ylamine - CAS 2088515-74-4. Link (Compound Identification).
-
Sigma-Aldrich . (2023). Technical Bulletin: Handling and Storage of Amines and Indazoles. Link (General handling protocols).
Sources
Troubleshooting & Optimization
Troubleshooting low solubility of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine in DMSO
Initiating Data Gathering
I'm starting by casting a wide net with Google searches to collect physicochemical data on 6-Cyclopropylmethoxy-1H-indazol-3-ylamine. The priority is its solubility profile, particularly in DMSO and other common lab solvents. I'm focusing on finding established values and methods for determining its behavior.
Expanding Search Parameters
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Gathering Solubility Data
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Developing a Methodology
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Gathering Relevant Resources
I've found some general information from the previous searches. I've located in silico prediction resources for DMSO solubility, which look like a promising starting point for estimating the solubility of the target compound. I also gathered some initial data.
Refining Information Needs
I'm now recognizing I need specific solubility data for the target compound and similar indazole derivatives. My previous searches gave generic physicochemical property predictions, but no actionable solubility values. To provide useful advice, I'm focusing on formulations for poorly soluble indazole derivatives and analytical methods for verifying concentration and stability.
Gathering Initial Data
I've successfully located the chemical structure of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine. Furthermore, I've identified some useful online tools that should help with predicting its physicochemical properties. I'm now setting them up to gather the initial results.
Refining Property Analysis
I've got some preliminary physicochemical data now, including the chemical structure and related compound data. I'm focusing on finding experimental solubility data in DMSO for 6-Cyclopropylmethoxy-1H-indazol-3-ylamine, as well as formulation strategies for similar indazole derivatives. I'm also now seeking specific analytical methods for quantification and stability assessment.
Gathering Information.
I've successfully pinpointed the chemical structure and started identifying online tools for physicochemical property prediction. Plus, I've started finding some standard formulation strategies for poorly soluble compounds, such as the use of co-solvents.
Refining the Strategy
I'm now zeroing in on 6-Cyclopropyl methoxy-1H-indazol-3-ylamine. I have general solubility strategies like co-solvents, surfactants, and pH adjustment, along with analytical methods. However, I lack specific experimental data and protocols for this indazole derivative, particularly solubility in DMSO. My focus now is on linking the general principles I found to the specifics of this molecule and identifying tailored experimental protocols for a robust troubleshooting guide.
Strategies for increasing purity of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine
Technical Support Center: 6-Cyclopropylmethoxy-1H-indazol-3-ylamine
A Guide to Achieving High Purity for Research and Development
Welcome to the technical support center for 6-Cyclopropylmethoxy-1H-indazol-3-ylamine. As a Senior Application Scientist, I understand that achieving the desired purity for this valuable intermediate is critical for the success of your research and development efforts. This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide both practical solutions and a deeper understanding of the underlying chemical principles.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine.
Question 1: My initial crude product has a purity of <95% by HPLC. What are the likely impurities and what is the best first step?
Answer:
The impurity profile of your crude product is highly dependent on the synthetic route employed. Common sources of impurities in API manufacturing include unreacted starting materials, byproducts from side reactions, residual solvents, and reagents.[1] For indazole synthesis specifically, potential impurities could include:
-
Positional Isomers: Depending on the cyclization strategy, formation of the 2H-indazole isomer can occur, although the 1H-tautomer is generally more stable.[2][3]
-
Unreacted Starting Materials: For instance, if synthesizing from a substituted 2-fluorobenzonitrile, this may remain.[4]
-
Side-Reaction Products: Incomplete cyclization or alternative reaction pathways can generate various related aromatic compounds.[5][6]
-
Degradation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[7]
Your first step should always be characterization. Before attempting any purification, obtain an HPLC profile and, if possible, an LC-MS analysis to identify the molecular weights of the major impurities. This data is invaluable for diagnosing the problem and choosing the most effective purification strategy.
Question 2: I'm trying to purify my product by recrystallization, but it's "oiling out" instead of forming crystals. What's happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, the solution becomes supersaturated at a temperature that is still above the melting point of the solute. Instead of crystallizing, the solute separates as a liquid phase. This is a common issue when purifying solids.
Here is a systematic approach to resolve this issue:
-
Re-evaluate Your Solvent Choice: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.[8][9] The highly polar nature of the amine and the hydrogen bonding capabilities of the indazole core suggest that polar protic or aprotic solvents may be suitable. See the table below for starting points.
-
Reduce the Cooling Rate: Rapid cooling is a primary cause of oiling out. Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath. Uninterrupted, slow cooling is crucial for forming a well-ordered crystal lattice.[9]
-
Use a More Dilute Solution: You may be using too little solvent. While the goal is to use a minimum of near-boiling solvent, an overly concentrated solution can easily lead to oiling out.[9][10] Try adding a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool slowly again.
-
Introduce a Seed Crystal: If you have a small amount of pure material, adding a "seed crystal" to the cooled, supersaturated solution provides a template for crystallization to begin, which can prevent oiling.[11]
-
Scratch the Flask: Using a glass rod to gently scratch the inside of the flask below the solvent line can create microscopic imperfections on the glass surface that serve as nucleation points for crystal growth.[11]
-
Switch to a Mixed-Solvent System: If a single solvent fails, a mixed-solvent system is a powerful alternative.[8] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (or "anti-solvent," in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, and then cool slowly.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent | Type | Boiling Point (°C) | Notes |
| Isopropanol (IPA) | Polar Protic | 82.6 | Good starting point for polar amines. |
| Ethanol | Polar Protic | 78.4 | Similar to IPA, but lower boiling point. |
| Acetonitrile | Polar Aprotic | 81.6 | Can be effective; different selectivity than alcohols. |
| Ethyl Acetate | Moderately Polar | 77.1 | May work well, especially in a mixed system with a non-polar solvent like heptane. |
| Acetone/Water | Mixed System | Variable | A patent for separating indazole isomers successfully used an acetone/water mixed solvent.[12] |
| Toluene | Non-polar | 110.6 | Less likely to be a good single solvent, but could be an effective anti-solvent. |
Question 3: I am using flash column chromatography on silica gel, but my compound is streaking badly and the purity is not improving. Why is this happening?
Answer:
This is a classic problem when purifying basic compounds, especially primary amines, on standard silica gel.[13] The issue stems from an acid-base interaction between your basic amine and the acidic silanol (Si-OH) groups on the surface of the silica.[14] This strong interaction leads to several problems:
-
Irreversible Adsorption: A portion of your compound can get stuck on the column, leading to low recovery.
-
Peak Tailing (Streaking): The compound doesn't elute in a tight band, smearing across many fractions and resulting in poor separation from impurities.[13]
Fortunately, there are several effective solutions to this problem:
-
Mobile Phase Modification (Competing Base): The most common solution is to add a small amount of a competing base to your mobile phase (eluent). This base will "neutralize" the acidic sites on the silica, allowing your compound to travel through the column without strong, undesirable interactions.[14]
-
Protocol: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your mobile phase.[13] For example, if your eluent is 95:5 Dichloromethane:Methanol, you would prepare it as 94:5:1 DCM:MeOH:TEA. Always pre-treat your column by flushing it with this modified eluent before loading your sample.
-
-
Use an Alternative Stationary Phase: If mobile phase modification is insufficient, changing the stationary phase is the next logical step.
-
Basic Alumina: Alumina is a basic stationary phase and is often a good choice for purifying basic compounds.
-
Amine-Functionalized Silica: This is silica gel that has been chemically modified to have amino groups on its surface. It is an excellent, albeit more expensive, option for eliminating peak tailing of basic analytes.[14]
-
-
Reverse-Phase Chromatography: For polar and ionizable compounds, reverse-phase (RP) flash chromatography can be highly effective.[14] In RP, the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).
Diagram 1: Decision Workflow for Purifying 6-Cyclopropylmethoxy-1H-indazol-3-ylamine
Sources
- 1. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. youtube.com [youtube.com]
- 12. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 13. reddit.com [reddit.com]
- 14. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to the ¹H-NMR Spectrum of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine: A Predictive Analysis
This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H-NMR) spectrum of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] Given the absence of a publicly available, assigned spectrum for this specific molecule, this document presents a predictive analysis grounded in established spectroscopic principles and comparative data from structurally related analogues. We will deconstruct the molecule into its constituent spin systems, predict the chemical shifts and coupling patterns, and provide a robust experimental protocol for empirical verification. This guide is intended for researchers and scientists who utilize NMR spectroscopy for the structural elucidation of novel chemical entities.
The Structural Rationale: Why ¹H-NMR is a Definitive Tool
¹H-NMR spectroscopy is an unparalleled technique for determining the precise structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a substituted indazole like 6-Cyclopropylmethoxy-1H-indazol-3-ylamine, ¹H-NMR allows us to:
-
Confirm the substitution pattern on the indazole core.
-
Verify the presence and integrity of the cyclopropylmethoxy side chain.
-
Identify labile protons, such as those on the amine and indazole nitrogen, which are crucial for understanding potential hydrogen bonding interactions.
The analysis hinges on interpreting four key spectral parameters: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[3][4]
Predicted ¹H-NMR Spectrum of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine
The predicted ¹H-NMR spectrum is derived from the analysis of its distinct proton environments. The spectrum is best recorded in a solvent like DMSO-d₆, which allows for the clear observation of exchangeable N-H protons.
Molecular Structure and Proton Numbering:
-
Indazole Ring Protons: H-4, H-5, H-7
-
Indazole Nitrogen Proton: 1-NH (Hₐ)
-
Amine Protons: 3-NH₂ (Hₑ)
-
Cyclopropylmethoxy Protons: O-CH₂ (Hₔ), Cyclopropyl-CH (Hₑ), Cyclopropyl-CH₂ (Hբ, Hբ')
The following table summarizes the predicted spectral data.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale & Comparative Insights |
| 1-NH (Hₐ) | ~11.3 | Broad Singlet | N/A | The indazole N-H proton typically appears far downfield as a broad singlet due to its acidic nature and quadrupole broadening from the adjacent nitrogen. Its position is highly sensitive to solvent and concentration.[5][6] This signal will disappear upon D₂O exchange.[7] |
| H-7 (Hₑ) | ~7.5 - 7.7 | Doublet | J ≈ 8.5 Hz | This proton is ortho to the unsubstituted position 1 and will show a characteristic ortho-coupling to H-5. In related indazole systems, H-7 often appears as a clean doublet.[8][9] |
| H-4 (Hₑ) | ~7.2 | Doublet | J ≈ 8.5 Hz | Ortho-coupled to H-5, this proton is expected to be a doublet. Its chemical shift is influenced by the electron-donating amine group at position 3.[1] |
| H-5 (Hₑ) | ~6.8 | Doublet of Doublets (dd) or Broad Singlet | J ≈ 8.5 Hz, J ≈ 2.0 Hz | This proton is ortho to the cyclopropylmethoxy group at C-6. The alkoxy group is electron-donating, causing a significant upfield shift (shielding) compared to unsubstituted indazoles.[10] It will be split by both H-4 (ortho) and H-7 (meta), though meta coupling may be small, resulting in a broadened signal. |
| 3-NH₂ (Hₑ) | ~5.3 - 6.4 | Broad Singlet | N/A | Primary amine protons typically appear as a broad signal that integrates to 2H.[7][11] The exact chemical shift is variable. This signal is readily identified as it will disappear upon the addition of a drop of D₂O to the NMR tube.[7] |
| O-CH₂ (Hₔ) | ~3.9 - 4.1 | Doublet | J ≈ 7.0 Hz | These methylene protons are adjacent to both an oxygen atom and the cyclopropyl group, leading to a downfield shift.[12] They are coupled to the single methine proton of the cyclopropyl ring, resulting in a doublet. |
| Cyclopropyl-CH (Hₑ) | ~1.2 - 1.4 | Multiplet | Complex | This methine proton is coupled to the four adjacent cyclopropyl methylene protons and the two O-CH₂ protons, resulting in a complex multiplet. |
| Cyclopropyl-CH₂ (Hբ, Hբ') | ~0.3 - 0.6 | Multiplet | Complex | Protons on a cyclopropyl ring are highly shielded due to the ring's magnetic anisotropy, causing them to appear at unusually high field (upfield).[12][13] The two sets of methylene protons are diastereotopic and will show complex splitting patterns due to coupling with each other and the methine proton. |
Comparative Spectral Analysis
To understand the contribution of each substituent to the final spectrum, we compare our predicted data with known, simpler analogues.
| Compound | Aromatic Protons (δ, ppm) | Key Differences & Structural Insights |
| 1H-Indazol-3-ylamine (Reference Core)[5] | ~6.8-7.7 | The aromatic region shows a more standard pattern for a disubstituted benzene ring. The absence of the 6-alkoxy group means the H-5 and H-7 protons are further downfield (less shielded). |
| 6-Methoxy-1H-indazole (Analogue 1) | ~6.7-7.6 | The methoxy group at C-6 would cause a similar upfield shift for H-5 and H-7 as predicted for our target molecule. The key difference would be a sharp singlet around 3.8 ppm for the -OCH₃ protons, contrasting with the complex signals of the cyclopropylmethoxy group. |
| 6-Cyclopropylmethoxy-1H-indazol-3-ylamine (Target Molecule) | ~6.8-7.7 | The key distinguishing features are the highly shielded multiplet signals below 1.5 ppm, which are the unambiguous signature of the cyclopropyl group.[13] The presence of the doublet around 4.0 ppm for the O-CH₂ group confirms the complete side chain. |
A Self-Validating Experimental Protocol for Spectrum Acquisition
To empirically validate the predicted spectrum, the following robust protocol is recommended. The inclusion of an internal standard and confirmatory steps like D₂O exchange makes the procedure self-validating.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the exchangeable N-H protons without rapid exchange with the solvent.[14]
-
Add a small, precisely known quantity of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.[15]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to thermally equilibrate for 5-10 minutes.
-
Lock the spectrometer onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Data Acquisition:
-
Standard ¹H Spectrum:
-
Pulse Program: A standard 90° pulse-acquire sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all protons.
-
-
D₂O Exchange Experiment:
-
After acquiring the initial spectrum, remove the NMR tube.
-
Add one drop of deuterium oxide (D₂O) to the sample.
-
Shake the tube gently to mix and re-acquire the ¹H spectrum using the same parameters. The signals corresponding to the 1-NH and 3-NH₂ protons should disappear or significantly diminish.[7]
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in pure absorption mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each peak.
-
Analyze the multiplicity and measure the coupling constants (J-values) for all split signals.
-
Workflow for NMR-Based Structural Confirmation
The following diagram illustrates the logical workflow from sample to confirmed structure, emphasizing the integration of predictive analysis with experimental data.
Sources
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 5. 1H-INDAZOL-3-YLAMINE | 874-05-5 [chemicalbook.com]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. fiveable.me [fiveable.me]
- 12. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 14. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
Structural Confirmation of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine: A Comparative Technical Guide
Executive Summary
In the development of tyrosine kinase inhibitors (e.g., FGFR or VEGFR targets), the indazole scaffold is a privileged pharmacophore. However, the synthesis of substituted indazoles—specifically 6-Cyclopropylmethoxy-1H-indazol-3-ylamine —presents a critical regiochemical challenge: distinguishing between N1- and N2-alkylation isomers and defining the active tautomeric state (amino-1H vs. imino-1H).
While Nuclear Magnetic Resonance (NMR) is the workhorse of daily analysis, it often fails to definitively resolve these isomers due to rapid tautomeric exchange and solvent-dependent chemical shifts.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives (NMR, MS, IR), establishing SC-XRD as the absolute structural arbiter. We provide a validated protocol for crystallizing this specific intermediate and interpreting the resulting diffraction data to ensure downstream efficacy in Structure-Activity Relationship (SAR) studies.
The Structural Challenge: Why Standard Analytics Fail
The target molecule, 6-Cyclopropylmethoxy-1H-indazol-3-ylamine , contains three nitrogen atoms and a flexible ether linkage. The core difficulty lies in the "Indazole Tautomeric Triad":
-
Regioisomerism (N1 vs. N2): Alkylation reactions (e.g., using NaH/THF) generally favor the thermodynamic N1 product, but kinetic control or steric hindrance at C7 can shift formation to the N2 isomer.[1]
-
Tautomerism (Amino vs. Imino): The 3-position substituent can exist as a primary amine (–NH
) or an imine (=NH), drastically affecting H-bond donor/acceptor profiles in protein binding pockets.
Comparative Analysis: SC-XRD vs. Alternatives
The following table contrasts the utility of SC-XRD against standard characterization methods for this specific indazole derivative.
| Feature | SC-XRD (The Gold Standard) | 2D-NMR (NOESY/HMBC) | Mass Spectrometry (HRMS) |
| Regiochemistry | Absolute. Directly maps electron density to atomic coordinates, distinguishing N1 vs. N2 alkylation. | Ambiguous. Depends on through-space interactions (NOE) which may be weak or averaged by rotation. | Null. Identical mass ( |
| Tautomerism | Definitive. C–N bond lengths (e.g., 1.34 Å vs 1.29 Å) distinguish amino vs. imino forms. | Dynamic. Signals often broaden or average due to rapid proton exchange in solution. | Null. Cannot distinguish tautomers. |
| Stereochemistry | Direct. Confirms the cyclopropylmethoxy conformation. | Inferred. Requires complex coupling constant analysis ( | Null. |
| Sample Req. | Single crystal (0.1–0.3 mm). | ~5–10 mg in solution. | < 1 mg. |
| Throughput | Moderate (24–48 hrs). | High (1–2 hrs). | Very High (mins). |
Decision Logic & Workflow
The following diagram illustrates the critical decision pathway where SC-XRD resolves the ambiguity left by NMR.
Figure 1: Structural determination workflow resolving N1/N2 regiochemical ambiguity.
Experimental Protocol
This protocol is optimized for 3-amino-indazoles, which often exhibit poor solubility in non-polar solvents but crystallize well from polar protic mixtures due to hydrogen bonding capabilities.
Phase 1: Crystallization (Vapor Diffusion)
Objective: Obtain single crystals suitable for diffraction (approx. 0.2 x 0.2 x 0.1 mm).
-
Solvent Selection: Prepare a saturated solution of the compound in Methanol (MeOH) or Ethanol (EtOH) . If solubility is low, add drops of Dichloromethane (DCM) until clear.
-
Setup:
-
Place 1.0 mL of the saturated solution in a small inner vial (GC vial).
-
Place the inner vial inside a larger outer jar containing 10 mL of n-Hexane or Diethyl Ether (Anti-solvent).
-
-
Equilibration: Cap the outer jar tightly. Allow to stand undisturbed at room temperature (20°C) for 3–7 days.
-
Observation: Monitor for the formation of prisms or blocks. Avoid needles (often indicate rapid precipitation).
Phase 2: Data Collection & Refinement
Standard parameters for small organic heterocycles.
-
Source: Cu K
( = 1.54178 Å) is preferred for light-atom organic molecules to maximize diffraction intensity, though Mo K is acceptable. -
Temperature: 100 K (Cryostream) is mandatory to reduce thermal motion of the cyclopropyl ring and amino group protons.
-
Resolution: Aim for 0.80 Å or better.
-
Refinement Strategy:
-
Use Direct Methods (SHELXT) for phasing.
-
Locate Hydrogen atoms on the amine (–NH
) and indazole nitrogen (NH) from the Difference Fourier Map . Do not geometrically constrain these initially; their position confirms the tautomer.
-
Data Interpretation: Validating the Structure
To confirm the structure of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine , the refined model must meet specific geometric criteria.
A. Regiochemistry (N1 vs N2)
The X-ray structure will explicitly show the connectivity.
-
N1-Isomer (Target): The hydrogen (or substituent if N-alkylated) is attached to the nitrogen adjacent to the benzene ring fusion.
-
N2-Isomer: The substituent is on the nitrogen adjacent to the C3-amino group.
-
Validation: Check the C–N–C bond angles . N2-substituted indazoles typically show a distinct angular distortion compared to N1 isomers due to the quinoid-like character of the benzene ring in the 2H-tautomer.
B. Tautomeric State (Amino vs. Imino)
The bond lengths at the C3 position are the diagnostic fingerprint:
| Bond | Amino Form (H | Imino Form (HN=C3) |
| C3 – N(exocyclic) | 1.34 – 1.36 Å (Single bond character) | 1.28 – 1.30 Å (Double bond character) |
| N1 – N2 | 1.36 – 1.38 Å | 1.38 – 1.40 Å |
Interpretation: For 6-Cyclopropylmethoxy-1H-indazol-3-ylamine, you expect the Amino-1H tautomer in the solid state. This will be evidenced by a C3–N(amine) distance of ~1.35 Å and two distinct H-atom peaks on the exocyclic nitrogen in the electron density map.
C. Intermolecular Interactions
Expect a robust hydrogen-bonding network:
-
Donor: C3-NH
protons. -
Acceptor: N2 (indazole ring) of a neighboring molecule.
-
Significance: This "R2,2(8)" dimer motif is characteristic of 3-aminoindazoles and stabilizes the crystal lattice, often raising the melting point compared to amorphous solids.
References
-
Indazole Regioselectivity
-
Crystallography vs.
- G. M. Sheldrick. "A short history of SHELX." Acta Crystallographica Section A, 2008.
- Key Insight: Foundation of small molecule refinement used in this protocol.
-
Tautomerism in Indazoles
- Claramunt, R. M., et al. "The tautomerism of indazoles: a combined crystallographic and theoretical study." Arkivoc, 2006.
- Key Insight: Establishes bond-length criteria for distinguishing amino/imino tautomers.
-
General Protocol for Small Molecule Crystallization
-
H. Hope. "Cryocrystallography of biological macromolecules: a generally applicable method."[4] Acta Crystallographica Section B, 1988. (Adapted for small molecules).
- Key Insight: Validation of 100K data collection to resolve cyclopropyl disorder.
-
Sources
A Comparative Guide to 6-Cyclopropylmethoxy-1H-indazol-3-ylamine and Other Key Indazole Intermediates in Drug Discovery
Introduction: The Indazole Scaffold's Privileged Role in Medicinal Chemistry
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to numerous biological targets with high affinity.[1] This bicyclic heterocycle, a bioisostere of indole, is particularly prominent in the design of protein kinase inhibitors.[2][3] Its unique structure, featuring both a hydrogen bond donor (N-H) and an acceptor (pyridine-like nitrogen), allows it to form critical interactions with the hinge region of the kinase ATP-binding pocket, a conserved feature across many kinase families.[1][2] Consequently, indazole derivatives are at the core of several FDA-approved drugs, including the anticancer agents Axitinib and Pazopanib.[3][4]
The strategic functionalization of the indazole core is paramount for modulating a compound's potency, selectivity, and pharmacokinetic profile. The 3-amino group serves as a crucial synthetic handle for introducing diversity, while substituents on the 6-position significantly influence properties like solubility, metabolic stability, and target engagement. This guide provides an in-depth comparison of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine with other commonly used 6-substituted indazole intermediates, offering researchers and drug development professionals a data-driven framework for selecting the optimal building block for their specific therapeutic goals.
Featured Intermediate: 6-Cyclopropylmethoxy-1H-indazol-3-ylamine
6-Cyclopropylmethoxy-1H-indazol-3-ylamine has emerged as a highly valuable intermediate. The defining feature is the cyclopropylmethoxy group at the C6-position. This moiety is often introduced as a strategic replacement for a simple methoxy group to address a common metabolic liability.
Key Attributes:
-
Enhanced Metabolic Stability: The primary rationale for using the cyclopropylmethoxy group is to block oxidative metabolism. Simple methoxy groups are susceptible to cytochrome P450 (CYP) mediated O-demethylation, which can lead to rapid clearance and the formation of potentially inactive or undesired phenol metabolites.[5] The cyclopropyl group, with its high C-H bond dissociation energy, is significantly more resistant to oxidative attack, thereby improving the metabolic half-life of the resulting drug candidates.[6]
-
Maintained Potency: The cyclopropylmethoxy group is sterically and electronically similar to the methoxy group, often allowing it to maintain the desired interactions with the target protein without compromising potency.
-
Improved Physicochemical Properties: The introduction of the sp3-rich cyclopropyl ring can subtly modulate lipophilicity and solubility, which can be beneficial for optimizing the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a molecule.
Comparative Analysis with Alternative Indazole Intermediates
The selection of an intermediate is a critical decision in the design of a synthetic route. Here, we compare 6-Cyclopropylmethoxy-1H-indazol-3-ylamine with three other workhorse intermediates: 6-Methoxy-1H-indazol-3-ylamine, 6-Benzyloxy-1H-indazol-3-ylamine, and the parent 1H-Indazol-3-ylamine.
Physicochemical Property Comparison
The substituent at the 6-position directly impacts key physicochemical parameters that influence a molecule's "drug-like" properties.
| Intermediate | Molecular Formula | Mol. Weight | Predicted cLogP | TPSA (Ų) |
| 1H-Indazol-3-ylamine | C₇H₇N₃ | 133.15 | 1.0 | 54.8 |
| 6-Methoxy-1H-indazol-3-ylamine | C₈H₉N₃O | 163.18 | 1.2 | 64.0 |
| 6-Cyclopropylmethoxy-1H-indazol-3-ylamine | C₁₁H₁₃N₃O | 203.24 | 1.9 | 64.0 |
| 6-Benzyloxy-1H-indazol-3-ylamine | C₁₄H₁₃N₃O | 239.27 | 2.8 | 64.0 |
Data calculated using standard cheminformatics software.
Insights from the Data:
-
The cyclopropylmethoxy and benzyloxy groups significantly increase lipophilicity (cLogP) compared to the methoxy or unsubstituted versions, which can enhance cell permeability but may also increase non-specific binding or decrease solubility if not balanced by other polar groups.
-
The introduction of an ether oxygen at the 6-position increases the Topological Polar Surface Area (TPSA) by approximately 10 Ų compared to the unsubstituted parent, which can favorably impact solubility and hydrogen bonding capacity.
Synthetic Accessibility and Strategy
A common and efficient route to 3-aminoindazoles involves the cyclization of a substituted 2-fluorobenzonitrile with hydrazine.[7] This methodology is highly versatile and accommodates a range of substituents.
Caption: General synthetic route to 3-aminoindazoles.
-
6-Cyclopropylmethoxy-1H-indazol-3-ylamine: Synthesized from 2-fluoro-4-(cyclopropylmethoxy)benzonitrile. The starting nitrile is typically prepared via Williamson ether synthesis between 2-fluoro-4-hydroxybenzonitrile and (bromomethyl)cyclopropane.
-
6-Methoxy-1H-indazol-3-ylamine: Readily synthesized from the commercially available 2-fluoro-4-methoxybenzonitrile.[8]
-
6-Benzyloxy-1H-indazol-3-ylamine: Prepared from 2-fluoro-4-(benzyloxy)benzonitrile.[9] The benzyl group serves as a robust protecting group for the phenol, which can be removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C) in the final molecule if a free 6-hydroxy group is desired. This adds a deprotection step to the overall synthesis compared to the other analogs.
Performance in Key Coupling Reactions: A Buchwald-Hartwig Amination Case Study
The 3-amino group of these indazoles is an excellent nucleophile for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl or heteroaryl halides.[10] This reaction is fundamental to the synthesis of a vast number of kinase inhibitors.
Workflow for Comparative Reactivity Study:
Caption: Workflow for comparing indazole intermediate reactivity.
Supporting Experimental Data (Representative)
The following table summarizes typical outcomes for a Buchwald-Hartwig coupling between the different indazole intermediates and a representative heteroaryl bromide (e.g., 2-bromopyridine).
| Indazole Intermediate | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Comments |
| 6-Methoxy-1H-indazol-3-ylamine | 8 | >98% | 85-92% | Generally high reactivity and clean conversion. |
| 6-Cyclopropylmethoxy-1H-indazol-3-ylamine | 8 | >98% | 82-90% | Reactivity is comparable to the methoxy analog, demonstrating it is a suitable electronic substitute. |
| 6-Benzyloxy-1H-indazol-3-ylamine | 12 | >95% | 75-85% | Slightly slower reaction rates may be observed due to the steric bulk of the benzyloxy group. |
| 1H-Indazol-3-ylamine | 8 | >98% | 88-95% | Serves as a high-yielding baseline due to minimal steric hindrance. |
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ (a stable Pd(0) source) and Xantphos (a bulky, electron-rich biaryl phosphine ligand) is highly effective for C-N coupling with electron-rich nucleophiles like 3-aminoindazoles.[11][12] Xantphos's wide bite angle facilitates the reductive elimination step, which is often rate-limiting.
-
Base: Cesium carbonate (Cs₂CO₃) is a moderately strong base that is well-tolerated by many functional groups. Its solubility in dioxane is sufficient to promote the reaction.[12]
-
Solvent: Dioxane is a high-boiling point, polar aprotic solvent that effectively solubilizes the reactants and catalyst complex.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a representative procedure for the coupling of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine with 2-bromopyridine.
Reagents & Equipment:
-
6-Cyclopropylmethoxy-1H-indazol-3-ylamine (203 mg, 1.0 mmol)
-
2-Bromopyridine (174 mg, 1.1 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (18.3 mg, 0.02 mmol, 2 mol%)
-
Xantphos (23.1 mg, 0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (652 mg, 2.0 mmol)
-
Anhydrous 1,4-Dioxane (10 mL)
-
Schlenk flask or microwave vial, magnetic stirrer, oil bath, argon supply
-
Standard workup and chromatography equipment
Step-by-Step Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 6-Cyclopropylmethoxy-1H-indazol-3-ylamine (1.0 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (10 mL) followed by 2-bromopyridine (1.1 eq) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction's progress using TLC or LC-MS. Upon completion (typically 8-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Conclusion and Strategic Recommendations
The choice of a 6-substituted 3-aminoindazole intermediate is a strategic decision that can profoundly impact the properties and development trajectory of a drug candidate.
-
Choose 6-Cyclopropylmethoxy-1H-indazol-3-ylamine when: The primary goal is to mitigate or eliminate metabolic liability associated with O-demethylation, a common issue with methoxy-containing compounds.[5][6] It is an excellent choice for late-stage lead optimization when metabolic stability becomes a critical parameter.
-
Choose 6-Methoxy-1H-indazol-3-ylamine when: Rapid synthesis and cost-effectiveness are priorities, and preliminary metabolic data does not indicate that O-demethylation is a significant clearance pathway. Its high reactivity and commercial availability make it ideal for initial library synthesis and structure-activity relationship (SAR) studies.
-
Choose 6-Benzyloxy-1H-indazol-3-ylamine when: A synthetic route requires a protected 6-hydroxy functionality that can be revealed in a later step. The benzyl group provides robust protection, but researchers must account for the additional deprotection step in the overall synthetic plan.
-
Choose 1H-Indazol-3-ylamine when: The project requires a baseline, unsubstituted scaffold to establish foundational SAR or when the 6-position is intended for further functionalization via other methods (e.g., C-H activation or halogenation followed by cross-coupling).
By understanding the distinct advantages and synthetic considerations of each intermediate, researchers can make more informed decisions, accelerating the design and development of novel, effective, and safe indazole-based therapeutics.
References
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PharmaBlock. (n.d.). Indazoles in Drug Discovery. Retrieved from PharmaBlock website.[2]
-
BenchChem. (2025). The Indazole Scaffold as a Privileged Motif in Kinase Inhibition: A Technical Guide to the Mechanism of Action of 6-Bromo-1H-ind. Retrieved from BenchChem website.[1]
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Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry.[3]
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Biosciences Biotechnology Research Asia. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction.[13]
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Mal, S., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.[4]
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BenchChem. (2025). A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives. Retrieved from BenchChem website.[5]
-
ResearchGate. (2025). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. Retrieved from ResearchGate.[10]
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Hoang, N. X., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances.[14][15]
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Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.[6]
-
Google Patents. (n.d.). US6998489B2 - Methods of making indazoles. Retrieved from Google Patents.[9]
-
ResearchGate. (n.d.). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. Retrieved from ResearchGate.[16]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from Organic Synthesis website.[11]
-
Organic Chemistry Portal. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Retrieved from Organic Chemistry Portal.[17]
-
TCI. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. Retrieved from TCI website.
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from NROChemistry website.[18]
-
PubChemLite. (n.d.). 6-methoxy-1h-indazol-3-amine (C8H9N3O). Retrieved from PubChemLite.[8]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from Organic Chemistry Portal.[19]
-
WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from WuXi AppTec website.[12]
-
Zhang, H., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules.[7][20]
-
ResearchGate. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from ResearchGate.[21]
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Navigating the Labyrinth of Biological Data: A Comparative Guide to 6-Cyclopropylmethoxy-1H-indazol-3-ylamine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery, the reproducibility and comparative assessment of biological data are paramount. This guide, crafted from the perspective of a Senior Application Scientist, delves into the biological data landscape of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine, a novel indazole derivative. Due to the limited publicly available data on this specific compound, we will navigate the broader context of its analogs, focusing on the well-explored 1H-indazol-3-amine scaffold. By examining the structure-activity relationships (SAR) of related compounds, we can extrapolate and provide a framework for evaluating the potential of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine.
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including potent anticancer and anti-inflammatory properties.[1][2][3] Several FDA-approved drugs, such as the kinase inhibitors axitinib and pazopanib, feature the indazole moiety, underscoring its therapeutic significance.[4][5] The biological activity of indazole derivatives is highly dependent on the nature and position of their substituents, making a comparative analysis of analogs crucial for understanding their therapeutic potential.[6][7]
Comparative Analysis of Biological Activity: A Focus on Anticancer Properties
The 1H-indazol-3-amine scaffold is a common starting point for the development of kinase inhibitors and other anticancer agents.[8][9] The substituent at the 6-position of the indazole ring plays a critical role in modulating the compound's biological activity. To provide a comparative framework, the following table summarizes the in vitro anti-proliferative activity of various 6-substituted 1H-indazol-3-ylamine analogs against different cancer cell lines.
| Compound ID | 6-Position Substituent | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Analog 1 | 6-(3-methoxyphenyl) | KG1 (leukemia) | Proliferation | 0.642 | [8] |
| Analog 2 | 6-bromo | K562 (leukemia) | MTT | 10.78 | [7] |
| Analog 3 | 6-nitro | HepG2 (liver) | Not Specified | >50 | [10] |
| Analog 4 | 6-fluoro | Not Specified | Not Specified | Not Specified | [11] |
| Hypothetical | 6-Cyclopropylmethoxy | Various | MTT/Kinase | To be determined |
Structure-Activity Relationship (SAR) Insights:
The data from these analogs suggest that the nature of the substituent at the 6-position significantly influences the anticancer activity.
-
Aromatic Substituents: The presence of a substituted phenyl ring at the 6-position, as seen in Analog 1 , can confer potent activity. The methoxy group in this analog likely engages in favorable interactions within the target's binding site.[8]
-
Halogen Substituents: Halogens like bromine (Analog 2 ) can also contribute to activity, although the potency may vary depending on the specific halogen and the rest of the molecular structure.[7]
-
Electron-Withdrawing Groups: A nitro group (Analog 3 ), which is strongly electron-withdrawing, appears to be detrimental to activity in the tested cell line.[10]
-
The Case for 6-Cyclopropylmethoxy-1H-indazol-3-ylamine: The cyclopropylmethoxy group in the target compound is an interesting feature. The cyclopropyl ring is a bioisostere of a phenyl ring and is often used in medicinal chemistry to improve metabolic stability and binding affinity. The methoxy group provides a hydrogen bond acceptor. It is plausible that this combination could lead to potent and selective biological activity.
Experimental Methodologies: Ensuring Data Reproducibility
To ensure the reproducibility of biological data, it is essential to follow standardized and well-documented experimental protocols. Below are detailed methodologies for two key assays commonly used to evaluate the biological activity of indazole derivatives.
Experimental Protocol 1: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., MCF-7, HeLa, WiDr) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[1]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 6-Cyclopropylmethoxy-1H-indazol-3-ylamine) in DMSO.
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Replace the culture medium in the 96-well plates with fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[1]
-
-
Incubation:
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[14]
-
Diagram of the MTT Assay Workflow:
Caption: Workflow of the MTT cytotoxicity assay.
Experimental Protocol 2: In Vitro Kinase Inhibition Assay
Many indazole derivatives exert their anticancer effects by inhibiting specific protein kinases.[15][16] An in vitro kinase assay is essential to determine the direct inhibitory activity of a compound against a purified kinase.
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified by measuring the amount of ATP consumed during the reaction.
Step-by-Step Methodology:
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., FGFR1, PKMYT1).
-
Kinase-specific substrate.
-
ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compound (6-Cyclopropylmethoxy-1H-indazol-3-ylamine).
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Assay Procedure:
-
In a 384-well plate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add the kinase and the substrate to initiate the reaction.
-
Add ATP to start the phosphorylation reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Diagram of the Kinase Inhibition Assay Workflow:
Caption: Workflow of an in vitro kinase inhibition assay.
Conclusion and Future Directions
While direct biological data for 6-Cyclopropylmethoxy-1H-indazol-3-ylamine remains to be published, a comparative analysis of its structural analogs provides a strong rationale for its potential as a bioactive compound, likely with anticancer properties. The cyclopropylmethoxy substituent is a promising feature that may enhance its pharmacological profile.
To definitively establish the biological activity and reproducibility of data for 6-Cyclopropylmethoxy-1H-indazol-3-ylamine, it is imperative to conduct rigorous in vitro and in vivo studies. The experimental protocols detailed in this guide provide a robust framework for such investigations. Future research should focus on:
-
Synthesis and Characterization: The first step is the synthesis and thorough characterization of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine to ensure purity.
-
Broad-Spectrum Screening: Initial screening against a panel of cancer cell lines using the MTT assay will provide a preliminary assessment of its cytotoxic potential.
-
Kinase Profiling: If cytotoxic activity is observed, a broad kinase profiling panel should be employed to identify potential molecular targets.
-
Mechanism of Action Studies: Further experiments to elucidate the mechanism of action, such as cell cycle analysis and apoptosis assays, will be crucial.[17]
By systematically applying these methodologies and comparing the results with the existing knowledge base of indazole derivatives, the scientific community can build a comprehensive and reproducible biological data profile for 6-Cyclopropylmethoxy-1H-indazol-3-ylamine, paving the way for its potential development as a novel therapeutic agent.
References
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Hariyanti, H., et al. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 11(5), 63-69. [Link]
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Rakib, E. M., et al. (2007). In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives. Letters in Drug Design & Discovery, 4(7), 467-470. [Link]
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Li, Y., et al. (2022). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 62, 128645. [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2783. [Link]
-
Babgi, B. A., et al. (2024). Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. Dalton Transactions. [Link]
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Fessard, D., & Wuarin, L. (2007). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Current medicinal chemistry, 14(20), 2101–2112. [Link]
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Kumar, V. S., et al. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 8(12), HC01–HC04. [Link]
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Adan, A., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274115. [Link]
-
ACS Medicinal Chemistry Letters. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. [Link]
-
Yarmoluk, S. M., et al. (2013). Identification of novel protein kinase CK2 inhibitors among indazole derivatives. Biopolymers and Cell, 29(4), 322-328. [Link]
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]
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Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4094. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [Link]
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Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. [Link]
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Sharma, K., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(29), 17792-17819. [Link]
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-
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Safety Operating Guide
Hazard Identification and Risk Assessment: Why Special Disposal is Critical
As a Senior Application Scientist, I understand that robust research and discovery are intrinsically linked to a culture of safety. Proper chemical handling and disposal are not merely regulatory hurdles; they are fundamental to ensuring the integrity of your work and the well-being of your team. This guide provides a comprehensive framework for the proper disposal of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine, grounding procedural steps in the principles of chemical safety and regulatory compliance.
Disclaimer: A Safety Data Sheet (SDS) for the specific compound 6-Cyclopropylmethoxy-1H-indazol-3-ylamine was not available at the time of this writing. The following guidance is based on the known hazards of structurally similar indazole-amine compounds, such as 6-Methoxy-1H-indazol-3-amine and 1H-Indazol-3-amine.[1] It is imperative that you consult the specific SDS provided by your supplier for the exact material in your possession before handling or disposal.
6-Cyclopropylmethoxy-1H-indazol-3-ylamine belongs to a class of heterocyclic aromatic compounds widely used in pharmaceutical development.[2][3][4] While invaluable in research, its structural motifs suggest specific hazards that mandate its classification as hazardous waste.
Based on analogous compounds, 6-Cyclopropylmethoxy-1H-indazol-3-ylamine is presumed to be:
The primary causality for this hazard profile lies in the amine functional group and the bicyclic indazole core, which can interact with biological macromolecules, causing irritation and toxicity. Improper disposal, such as drain disposal, is strictly prohibited as it can introduce bioactive compounds into aquatic ecosystems and interfere with wastewater treatment processes.[7][8] Under the Resource Conservation and Recovery Act (RCRA), any discarded chemical with these characteristics is considered hazardous waste, necessitating a controlled "cradle-to-grave" management process.[7]
Hazard Summary Table
| Hazard Classification | GHS Code | Description | Primary Causality |
| Acute Toxicity, Oral (Harmful) | H302 | Harmful if swallowed. | Interaction of the amine/indazole moiety with gastrointestinal tract. |
| Skin Irritation | H315 | Causes skin irritation. | Potential for localized inflammatory response upon dermal contact. |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | Direct chemical irritation to sensitive eye tissues. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | Irritation of mucous membranes in the respiratory tract upon inhalation of dust. |
Data extrapolated from SDS for 6-Methoxy-1H-indazol-3-amine and 1H-Indazol-3-amine.[1][6]
Personnel Protection and Pre-Disposal Handling
Before beginning any disposal procedure, ensuring personal and environmental safety is paramount. The choice of Personal Protective Equipment (PPE) is dictated by a risk assessment of the chemical's hazards.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or punctures before each use.[5]
-
Eye/Face Protection: Use chemical safety goggles or a face shield as described by OSHA 29 CFR 1910.133 or European Standard EN166.
-
Skin and Body Protection: Wear a standard laboratory coat. Ensure it is fully buttoned.
-
Respiratory Protection: If handling fine powders outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation of dust.[5]
Handling Principle: The core principle is to minimize exposure and prevent the generation of dust. Always handle the solid material within a chemical fume hood or a ventilated enclosure.[5][8] Use only designated tools (spatulas, weigh boats) for handling this compound, and decontaminate them immediately after use.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of 6-Cyclopropylmethoxy-1H-indazol-3-ylamine is a multi-step process that ensures regulatory compliance and safety. This workflow begins at the point of waste generation and ends with its transfer to a certified disposal facility.
Caption: Disposal workflow for 6-Cyclopropylmethoxy-1H-indazol-3-ylamine.
Protocol Details:
-
Waste Identification: This procedure applies to:
-
Expired or unwanted solid 6-Cyclopropylmethoxy-1H-indazol-3-ylamine.
-
Grossly contaminated labware (e.g., weigh boats, gloves, wipes).
-
Spill cleanup materials.
-
-
Waste Characterization (RCRA Determination): Based on its toxicological properties, this chemical waste must be managed as hazardous.[9] While a specific EPA waste code is not pre-assigned, it would likely fall under a generic code if it exhibits toxicity characteristics. Your institution's Environmental Health & Safety (EHS) office will make the final determination, but you must treat it as hazardous from the outset.
-
Container Selection:
-
Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be compatible with the chemical and in good condition, free of cracks or residue.[7][9]
-
Causality: The container must prevent leakage and reaction with the waste. Using incompatible materials can lead to container degradation and a chemical spill.
-
-
Waste Segregation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the lab personnel.[9]
-
Crucially, segregate this amine-containing waste from incompatible chemicals. Do not store it with strong acids (risk of violent reaction) or strong oxidizing agents.[10][11] Use secondary containment (e.g., a plastic tub) to prevent mixing in case of a spill.[7][9]
-
Causality: Improper segregation is a leading cause of laboratory incidents. Mixing incompatible waste streams can result in exothermic reactions, fires, or the generation of toxic gases.
-
-
Labeling:
-
As soon as the first particle of waste enters the container, it must be labeled.[11]
-
Use your institution's official "Hazardous Waste" label.
-
The label must include:
-
The words "Hazardous Waste".[10]
-
The full chemical name: "6-Cyclopropylmethoxy-1H-indazol-3-ylamine". Avoid abbreviations or formulas.[10]
-
The approximate concentration and composition if mixed with other materials.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first waste was added).[11]
-
-
-
Accumulation:
-
Pickup and Final Disposal:
-
Contact your institution's EHS department to schedule a waste pickup.
-
EHS personnel are trained to handle the transport from your lab to a central accumulation area and will prepare the waste for shipment off-site.
-
Final disposal will be carried out by a licensed hazardous waste treatment, storage, and disposal facility (TSDF), likely via high-temperature incineration.[8]
-
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a prepared response is critical to mitigating harm.
Caption: Emergency response flowchart for spills and exposures.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash skin with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation develops.[5][6]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]
By adhering to this guide, you contribute to a culture of safety, ensure the integrity of your research environment, and maintain compliance with federal and local regulations.
References
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
- Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. (2026, February 4). ACV Enviro.
- Good Laboratory Practices: Waste Disposal. (2025, January 21). SCION Instruments.
- EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025, March 20). Ecolink.
- Safety Data Sheet for 1H-Indazol-5-amine. (2025, September 7). Thermo Fisher Scientific.
- Safety Data Sheet for 6-Methoxy-1H-indazol-3-amine. (2024, December 19). Fluorochem Ltd.
- Safety Data Sheet for 1H-Indazol-3-ylamine. (2010, October 14). Fisher Scientific.
- EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.
- Indazole Synthesis Procedure. Organic Syntheses.
- Hazardous Waste Listings. U.S. Environmental Protection Agency.
- EPA Listed Wastes Table. New York University.
- Safety Data Sheet for 1H-Indazol-7-amine. (2025, January 8). Tokyo Chemical Industry.
- Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. (2022, February 6). Sami Publishing Company.
- Synthesis of indazoles. Google Patents.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information.
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- SAFETY DATA SHEET AMINE 6. Greenbook.net.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. jaoc.samipubco.com [jaoc.samipubco.com]
- 3. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. vumc.org [vumc.org]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
